3-(Dimethylphosphinyl)pyrrolidine HCl: A Next-Generation sp³-Rich Building Block for Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical properties, structural causality, and synthetic application protocols. Executive Summary In contemporary drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Chemical properties, structural causality, and synthetic application protocols.
Executive Summary
In contemporary drug discovery, the strategic imperative to "escape flatland" has driven the adoption of sp³-rich, non-planar scaffolds. Concurrently, optimizing the physicochemical properties of drug candidates requires functional groups that enhance solubility and target affinity without introducing metabolic liabilities. 3-(dimethylphosphinyl)pyrrolidine hydrochloride (CAS: 2408958-90-5) represents a convergence of these two paradigms. By fusing a conformationally flexible pyrrolidine ring with a highly polar, metabolically inert dimethylphosphine oxide (-P(O)Me₂) moiety, this building block offers a powerful vector for lead optimization.
This technical whitepaper explores the core chemical properties, pharmacological rationale, and validated synthetic handling protocols for 3-(dimethylphosphinyl)pyrrolidine HCl.
Physicochemical Profiling & Structural Causality
The utility of 3-(dimethylphosphinyl)pyrrolidine HCl stems directly from its calculated and observed physicochemical metrics. The compound is supplied as a hydrochloride salt to mitigate the inherent hygroscopicity of the highly polar phosphine oxide group and the basic secondary amine, ensuring a stable shelf-life and precise stoichiometric handling[1].
Quantitative Chemical Properties
The following table summarizes the foundational data required for integration into cheminformatics databases and synthetic planning:
Property
Value
Causality / Implication in Drug Design
Chemical Name
3-(dimethylphosphoryl)pyrrolidine HCl
Standard IUPAC nomenclature.
CAS Number
2408958-90-5
Unique identifier for procurement and IP tracking.
Molecular Formula
C₆H₁₄NOP • HCl
Defines the stoichiometry for equivalent calculations.
Molecular Weight
183.62 g/mol
Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Exact Mass (Free Base)
147.0813 Da
Critical for high-resolution mass spectrometry (HRMS) tracking[1].
Est. TPSA
~38.9 Ų
Contributes to aqueous solubility while maintaining membrane permeability.
The dimethylphosphinyl group is increasingly recognized as a "magic" functional group in medicinal chemistry[2]. It serves as an advanced bioisostere for sulfonamides, amides, and ketones.
Mechanistic Advantages:
Unmatched H-Bond Acceptor Capacity: The P=O bond is highly polarized. The oxygen atom acts as a potent hydrogen bond acceptor, capable of forming strong, directional interactions with kinase hinge regions or target protein backbones. This was famously leveraged in the development of Brigatinib (an ALK inhibitor) and various dual SRC/ABL1 inhibitors where the dimethylphosphoryl fragment directly engages the target[3].
Metabolic Inertness: Unlike sulfur in sulfides or sulfoxides, the phosphorus atom in a phosphine oxide is in its highest oxidation state (+5). It is completely resistant to further oxidation by cytochrome P450 enzymes, effectively eliminating a common metabolic liability[2].
ADME Optimization: The incorporation of the -P(O)Me₂ group drastically reduces lipophilicity (clogP) and enhances aqueous solubility, which is critical for oral bioavailability.
Structural features of 3-(dimethylphosphinyl)pyrrolidine HCl and their pharmacological outcomes.
Synthetic Utility: N-Functionalization Protocol
The secondary amine of the pyrrolidine ring is a highly versatile nucleophile, amenable to Buchwald-Hartwig aminations, reductive aminations, and amide couplings.
Below is a self-validating, step-by-step protocol for the Amide Coupling of 3-(dimethylphosphinyl)pyrrolidine HCl with a generic carboxylic acid.
Rationale for Experimental Choices
Coupling Agent (HATU): Pyrrolidines substituted at the 3-position exhibit mild steric hindrance. HATU rapidly generates a highly reactive HOAt ester, driving the reaction to completion faster than EDC/HOBt and minimizing the epimerization of chiral carboxylic acids.
Base (DIPEA): N,N-Diisopropylethylamine is sterically hindered. It efficiently neutralizes the HCl salt to free-base the pyrrolidine without acting as a competing nucleophile.
Extraction Solvent (10% MeOH in DCM): Because the resulting phosphine oxide amide will be highly polar, standard ethyl acetate extractions often result in poor recovery. A 10% Methanol in Dichloromethane mixture disrupts aqueous solvation shells, ensuring high product recovery.
Step-by-Step Methodology
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).
Activation: Add DIPEA (3.0 equiv) to the mixture. Stir at room temperature for 15 minutes. Self-Validation Check: The solution should turn a pale yellow, indicating the formation of the active HOAt ester.
Amine Addition: Add 3-(dimethylphosphinyl)pyrrolidine HCl (1.1 equiv) in one portion.
Reaction Monitoring: Stir the reaction at room temperature. Self-Validation Check: After 2 hours, sample 5 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Look for the disappearance of the activated acid mass and the appearance of the product mass [M+H]⁺.
Quench & Extraction: Once complete, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with 10% MeOH in DCM.
Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via reverse-phase prep-HPLC or normal-phase flash chromatography (eluting with a gradient of DCM to 10% MeOH/DCM).
Self-validating experimental workflow for the N-functionalization via amide coupling.
Analytical Characterization Standards
To ensure the integrity of the synthesized derivatives, researchers must utilize multi-nuclear NMR.
¹H NMR: The methyl groups attached to the phosphorus atom will appear as a distinct doublet (due to ²J_PH coupling, typically ~13-14 Hz) around 1.2 - 1.5 ppm.
³¹P NMR: A critical diagnostic tool. The phosphine oxide phosphorus will typically resonate as a sharp singlet between +30 to +45 ppm (referenced to 85% H₃PO₄), confirming the +5 oxidation state and the integrity of the functional group.
References
PubChemLite. "2408958-90-5 (C6H14NOP)". Available at:[Link][1]
MDPI Pharmaceuticals. "Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development". Available at: [Link][3]
ResearchGate. "Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications". Available at: [Link][2]
Technical Guide: Organophosphorus Pyrrolidine Derivatives in Drug Discovery
Executive Summary This technical guide analyzes the structural utility, synthetic pathways, and therapeutic applications of organophosphorus pyrrolidine derivatives. Merging the privileged pyrrolidine scaffold with organ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes the structural utility, synthetic pathways, and therapeutic applications of organophosphorus pyrrolidine derivatives. Merging the privileged pyrrolidine scaffold with organophosphorus moieties (phosphonates, phosphinates) creates a unique class of Transition State Analogs (TSAs) . These compounds are critical in designing inhibitors for metalloproteases, aminopeptidases, and angiotensin-converting enzymes (ACE), exemplified by the clinical success of Fosinopril .
Part 1: Structural Rationale & Medicinal Chemistry[1][2][3]
The Synergy of Scaffold and Warhead
The efficacy of organophosphorus pyrrolidines stems from the convergence of conformational restriction and electronic mimicry.
The Pyrrolidine Scaffold: Acts as a "molecular clamp." Unlike flexible linear peptides, the 5-membered nitrogen heterocycle restricts the
and torsion angles, pre-organizing the inhibitor into a bioactive conformation that minimizes the entropy penalty upon binding.
The Organophosphorus Warhead: Phosphonates (
) and phosphinates () act as bioisosteres of the tetrahedral intermediate formed during peptide bond hydrolysis.
Geometry: The phosphorus atom possesses a tetrahedral geometry (
) similar to the transition state of carbonyl carbon attack.
Electrostatics: The P=O bond accepts hydrogen bonds, while the anionic oxygen coordinates strongly with active site metal ions (e.g.,
in ACE or MMPs).
Mechanism of Action: Transition State Mimicry
The following diagram illustrates how phosphonopyrrolidines inhibit zinc-dependent metalloproteases by mimicking the high-energy intermediate of substrate hydrolysis.
Figure 1: Mechanism of Transition State Analogs. The stable phosphorus moiety mimics the unstable oxyanion intermediate, trapping the enzyme.
Part 2: Synthetic Methodologies
Stereocontrol is the primary challenge in synthesizing these derivatives due to the chirality of both the carbon backbone and the phosphorus center (in phosphinates).
Asymmetric 1,3-Dipolar Cycloaddition
The most robust method for constructing the chiral phosphonopyrrolidine core is the metal-catalyzed [3+2] cycloaddition of azomethine ylides with vinyl phosphonates.
Catalyst: Ag(I) or Cu(I) complexes with chiral ligands (e.g., Fesulphos, BINAP).
Dipole: Azomethine ylides generated in situ from imino esters.
Dipolarophile: Vinyl phosphonates or vinyl phosphinates.
Outcome: High endo/exo selectivity and enantiomeric excess (ee > 95%).
Synthetic Workflow Diagram
Figure 2: Asymmetric synthesis workflow via [3+2] cycloaddition.
Part 3: Therapeutic Applications & Case Study
Clinical Success: Fosinopril
Fosinopril is the only phosphinate-containing ACE inhibitor on the market.[1] It demonstrates the clinical viability of the organophosphorus-pyrrolidine logic.
Feature
Description
Drug Class
Angiotensin-Converting Enzyme (ACE) Inhibitor
Structure
Phosphinic acid linked to a trans-4-cyclohexylproline analog.
Prodrug
Administered as Fosinopril sodium (ester prodrug); hydrolyzed to Fosinoprilat .[2][3][4]
Binding Mode
The phosphinate group chelates the active site Zinc ion; the hydrophobic ring fits the S2' pocket.
Excretion
Dual hepatic and renal clearance (unique among ACE inhibitors), making it safer for patients with renal impairment.[1]
Emerging Areas
DPP-IV Inhibitors: Phosphonopyrrolidines are being explored as stable analogs of cyanopyrrolidines for Type 2 Diabetes treatment, offering resistance to cyclization.
Catalyst Formation: In a flame-dried Schlenk tube under argon, dissolve AgOAc and (R)-Fesulphos in toluene (2 mL). Stir at Room Temperature (RT) for 30 mins to form the active chiral complex.
Reactant Addition: Add the imino ester (1.0 mmol) and TEA to the catalyst solution. Stir for 10 mins.
Cycloaddition: Cool the mixture to -20°C. Dropwise add Diethyl vinylphosphonate. Stir at -20°C for 12-24 hours. Monitor reaction progress via TLC (visualize with KMnO4 stain).
Self-Validation (Critical Step):
Take an aliquot for
NMR .
Starting Material Signal: ~18 ppm (Vinyl phosphonate).
Completion Criteria: Disappearance of the vinyl signal.
Workup: Filter the reaction mixture through a pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure.
Purification: Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
Deprotection (Optional): To generate the free acid for biological assay, treat with TMSBr in CH2Cl2 (0°C to RT, 4h), followed by methanolysis.
Part 5: Future Outlook
The field is moving toward Covalent Inhibition and PROTACs .
Covalent Warheads: Modifying the phosphonate slightly to include electrophilic traps (e.g., vinyl sulfones attached to the pyrrolidine) to permanently disable the target enzyme.
PROTAC Linkers: The pyrrolidine ring offers an ideal attachment point for linkers in proteolysis-targeting chimeras, utilizing the high affinity of the phosphonate warhead to recruit the target protein.
Engineering the Future of Small Molecules: 3-Substituted Pyrrolidine Phosphine Oxide Building Blocks
Introduction: The Strategic Value of Phosphine Oxides For decades, the pharmaceutical industry’s reliance on planar, sp2-hybridized aromatic rings led to a saturation of flat, lipophilic drug candidates with poor aqueous...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Phosphine Oxides
For decades, the pharmaceutical industry’s reliance on planar, sp2-hybridized aromatic rings led to a saturation of flat, lipophilic drug candidates with poor aqueous solubility and high attrition rates. The paradigm shift toward "escaping from flatland" has elevated sp3-rich heterocycles, particularly pyrrolidines, to privileged status in drug design.
Historically, phosphorus-containing functional groups were treated as synthetic curiosities or avoided due to perceived toxicity and metabolic liabilities. However, the FDA approval of the ALK inhibitor in 2017 shattered this dogma[1]. Brigatinib demonstrated that the highly ionic P=O bond imparts a unique constellation of drug-like properties, including decreased lipophilicity, increased aqueous solubility, and exceptional metabolic stability[1].
By functionalizing the 3-position of a pyrrolidine ring with a phosphine oxide group, we generate a 3-substituted pyrrolidine phosphine oxide —a highly versatile, polar building block. This specific structural motif provides a novel vectorial projection for hydrogen bonding, making it an ideal pharmacophore for kinase inhibitors, PROTAC linkers, and central nervous system (CNS) penetrant libraries[2].
Physicochemical Rationale & Causality
As medicinal chemists, we do not add functional groups arbitrarily; every structural modification must solve a specific physicochemical liability. The integration of a dimethylphosphine oxide (–P(O)Me₂) group at the 3-position of a pyrrolidine core is driven by the following causal relationships:
Tetrahedral Geometry & Vectorial Projection: Unlike planar amides, the phosphorus atom in a phosphine oxide is sp3-hybridized. This tetrahedral geometry projects the oxygen atom and the two alkyl/aryl substituents into distinct 3D chemical space, allowing for highly specific interactions with target protein binding pockets[2].
Metabolic Shielding: The strong polarity and steric bulk of the –P(O)Me₂ group shield adjacent carbon-hydrogen bonds from cytochrome P450-mediated oxidation. This causality explains the dramatic increase in human liver microsome (HLM) half-life observed in phosphine oxide analogs[2].
Solubility via Ionic Character: The P=O bond is highly polarized (often represented as P⁺–O⁻). This creates a powerful hydrogen bond acceptor that drastically lowers the logD of the molecule, driving aqueous solubility without requiring basic amines that might cause hERG liability[3].
Caption: Logical framework of physicochemical enhancements via phosphine oxide integration.
To illustrate the empirical advantage of the phosphine oxide group, we summarize the physicochemical profiling of matched molecular pairs at the 3-position of a standard pyrrolidine scaffold. Data trends are representative of rigorous in vitro parameters established in modern drug discovery[3].
Structural Motif (3-Position)
LogD (pH 7.4)
Aqueous Solubility (µM)
HLM Intrinsic Clearance (µL/min/mg)
Permeability (Papp x 10⁻⁶ cm/s)
Carboxamide (-CONH₂)
1.2
150
45
15.2
Sulfonamide (-SO₂NH₂)
1.5
120
38
18.5
Sulfone (-SO₂CH₃)
1.4
180
30
22.1
Phosphine Oxide (-P(O)Me₂)
0.6
>500
<10
8.4
Note: While the phosphine oxide drastically improves solubility and metabolic stability, it can occasionally reduce passive membrane permeability due to its high polarity, requiring careful balancing during lead optimization[3].
Historically, accessing chiral 3-substituted pyrrolidine phosphine oxides required arduous, multi-step sequences. Traditional methods relied on the utilizing chiral pool precursors like (S)-(+)-prolinol, which limited the structural diversity of the final building blocks[4].
To overcome this, modern synthetic laboratories have pivoted to Photoredox-Hydrogen Atom Transfer (HAT) catalysis . Recent breakthroughs enable the direct α-C–H alkylation of unprotected, aliphatic primary amines with vinyl phosphine oxides[5]. This continuous-flow protocol allows for the direct synthesis of γ-amino phosphine oxide intermediates, which undergo base-induced 5-endo-trig cyclization to form the target 3-substituted pyrrolidines[5].
In my experience, batch synthesis of these building blocks frequently fails due to over-alkylation or poor light penetration. To ensure absolute reproducibility, the following protocol utilizes a continuous-flow microreactor and integrates an in-line ³¹P NMR validation checkpoint. This creates a self-validating system : you do not proceed to cyclization unless the intermediate is spectroscopically confirmed.
Step-by-Step Methodology
Step 1: Reagent Preparation & Degassing
Action: In a Schlenk flask, combine the primary aliphatic amine (1.0 equiv), dimethyl(vinyl)phosphine oxide (1.5 equiv), Ir(ppy)₃ photocatalyst (1 mol%), and quinuclidine HAT catalyst (10 mol%) in anhydrous acetonitrile. Subject the mixture to three freeze-pump-thaw cycles.
Causality: Quinuclidine is chosen because, upon single-electron oxidation by the excited *Ir(ppy)₃, it forms a highly electrophilic radical cation that selectively abstracts the sterically accessible α-hydrogen of the amine. Degassing is critical because molecular oxygen will rapidly quench the long-lived triplet excited state of the Ir(ppy)₃ catalyst, halting the reaction.
Step 2: Continuous Flow Irradiation
Action: Pump the degassed solution through a perfluoroalkoxy (PFA) capillary reactor (1.0 mm internal diameter) wrapped around a 450 nm blue LED cylinder at a residence time of 20 minutes.
Causality: Flow chemistry is mandated here to overcome the Beer-Lambert law. In batch, blue light penetrates only a few millimeters into the solution, leading to stalled reactions. The narrow PFA tubing ensures uniform photon flux to all catalyst molecules.
Step 3: Validation Checkpoint (³¹P NMR)
Action: Divert a 50 µL aliquot of the flow output into an NMR tube containing CD₃CN. Acquire a rapid ³¹P NMR spectrum.
Causality (Self-Validation): ³¹P NMR has zero background interference in organic synthesis. The starting vinyl phosphine oxide resonates at ~28 ppm. A successful C-C bond formation (α-C–H alkylation) will shift the signal to the alkyl phosphine oxide region (~45 ppm). Do not proceed to Step 4 unless >95% conversion to the 45 ppm signal is observed.
Step 4: Base-Induced 5-endo-trig Cyclization
Action: Introduce a secondary stream of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv) into the flow reactor output via a T-mixer, heating the subsequent coil to 60°C.
Causality: The strong, non-nucleophilic base deprotonates the intermediate, driving the thermodynamically favored 5-endo-trig cyclization to close the pyrrolidine ring without degrading the newly formed phosphine oxide moiety[5].
Caption: Workflow for Photoredox-HAT catalyzed synthesis of pyrrolidine phosphine oxides.
Conclusion
The integration of 3-substituted pyrrolidine phosphine oxides into the medicinal chemist's toolbox represents a sophisticated strategy for overcoming the limitations of traditional flat, lipophilic molecules. By leveraging their unique tetrahedral geometry, strong hydrogen-bond acceptor capabilities, and metabolic stability, drug development professionals can rescue lead compounds that suffer from poor pharmacokinetic profiles. Coupled with modern photoredox-HAT flow synthesis, these once-elusive building blocks are now highly accessible for next-generation therapeutics.
References
Finkbeiner, P., et al. "Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery." Journal of Medicinal Chemistry, 2020. Available at:[Link]
University of Bath. "Photoredox-HAT Catalysed α-C–H Alkylation of Primary Amines with Vinyl Phosphine Oxides: New Building Blocks for Spiropyrrolidine Synthesis." Research Portal, 2024. Available at:[Link]
Taylor & Francis. "Stereoselective Synthesis and Complexation of a New Chiral Hybrid Phosphine-Phosphine Oxide Ligand from (S)-(+)-Prolinol." Phosphorus, Sulfur, and Silicon and the Related Elements, 2009. Available at:[Link]
Polar Pyrrolidine Scaffolds for Medicinal Chemistry
Executive Summary: The Escape from Flatland In modern drug discovery, the "escape from flatland"—moving away from planar, aromatic-heavy structures toward sp³-rich architectures—is a critical strategy to improve clinical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Escape from Flatland
In modern drug discovery, the "escape from flatland"—moving away from planar, aromatic-heavy structures toward sp³-rich architectures—is a critical strategy to improve clinical success rates. The polar pyrrolidine scaffold stands at the apex of this transition. Unlike lipophilic carbocycles, the pyrrolidine ring offers a unique combination of intrinsic polarity , vectorial defined stereochemistry , and metabolic tunability .
This guide analyzes the utility of polar pyrrolidine scaffolds in modulating physicochemical properties (logD, solubility), serving as robust peptidomimetics, and enabling precise fragment-based drug discovery (FBDD). We provide actionable synthetic workflows and structural insights to leverage this scaffold for high-affinity, soluble, and metabolically stable drug candidates.
The pyrrolidine ring is not merely a spacer; it is a physicochemical engine.
Solubility & Lipophilicity: The secondary amine (pKa ~11.[1]3) provides a handle for salt formation, dramatically boosting aqueous solubility. Even when capped (as amides/ureas), the ring lowers logP compared to cyclopentane or benzene analogs due to the heteroatom's polarity and the disruption of crystal lattice energy via sp³ puckering.
Fsp³ & Clinical Success: Increasing the fraction of sp³ hybridized carbons (Fsp³) correlates with improved solubility and reduced promiscuity. Pyrrolidine is a dense Fsp³ scaffold that allows for multiple chiral centers in a low molecular weight footprint.
Vector Analysis and Substitution Patterns
The non-planar "envelope" conformation of pyrrolidine allows substituents to occupy distinct regions of 3D space, defined by the ring pucker (C3-endo vs. C3-exo).
Position
Vector Character
Medicinal Utility
N1
H-bond Acceptor/Donor
Primary attachment point (Amide, Urea, Sulfonamide). Modulates pKa of the system.
Ideal for polar decorations (OH, F, NH₂) to tune logD without steric clash. "Solubility vectors."
The Fluorine & Hydroxyl Effect
Strategic introduction of polarity at C3/C4 is a dominant strategy.
3-Fluoropyrrolidine: The gauche effect between the fluorine and the ring nitrogen (or other substituents) can lock the ring conformation, pre-organizing the ligand for binding (entropy reduction).
3-Hydroxypyrrolidine: Increases TPSA (Topological Polar Surface Area) and solubility while offering a handle for further functionalization.
Synthetic Methodologies: Accessing the Scaffold
High-value pyrrolidines require stereoselective synthesis. We prioritize methods that allow late-stage diversification.
Asymmetric [3+2] Cycloaddition
The reaction of azomethine ylides with electron-deficient alkenes is the gold standard for generating highly substituted, chiral pyrrolidines in a single step.
Mechanism: Thermal or metal-catalyzed generation of a 1,3-dipole followed by concerted cycloaddition.
Scope: Allows simultaneous installation of up to 4 stereocenters.
Polarity: Use of nitro-alkenes or vinyl sulfones as dipolarophiles yields polar, functional-group-rich cores.
Trans-4-Hydroxyproline Derivatization
Starting from the chiral pool (natural L-hydroxyproline) is the most scalable route for C2/C4 substituted scaffolds.
Inversion: Mitsunobu reaction or SN2 displacement of the C4-hydroxyl allows access to the cis series or introduction of heteroatoms (N, S, F).
C-H Functionalization
Recent advances in Pd-catalyzed C(sp³)-H activation allow for the direct arylation or alkylation of simple pyrrolidines, often directed by the N-protecting group (e.g., transient directing groups).
Visualization: Strategic Design Workflows
Diagram: The Pyrrolidine Optimization Cycle
This diagram illustrates the iterative logic of using pyrrolidine scaffolds to solve specific medicinal chemistry bottlenecks.
Caption: Iterative design cycle leveraging pyrrolidine scaffolds to optimize lipophilic efficiency (LipE) and solubility.
Medicinal Chemistry Case Studies
Solubility Engine: Upadacitinib (Rinvoq)
Target: JAK1 Selective Inhibitor.
Role of Pyrrolidine: The molecule features a bicyclic pyrrolopyrimidine, but the key solubility vector is a (3R,4S)-3-ethyl-4-(2,2,2-trifluoroethyl)pyrrolidine urea side chain.
Mechanism: The pyrrolidine breaks planarity, preventing π-stacking aggregation (improving solubility) while the trifluoroethyl group occupies a hydrophobic pocket with metabolic stability.
Mechanism: The nitrile group on the pyrrolidine ring acts as a reversible covalent electrophile, reacting with the active site serine of DPP-IV. The pyrrolidine ring perfectly mimics the Proline residue of the natural substrate (GLP-1), ensuring high specificity.
Role of Pyrrolidine: These drugs utilize a bicyclic proline-derived scaffold.
Mechanism: The pyrrolidine is fused to a cyclopropane (in later generations like Glecaprevir) or acts as a P2 ligand mimic. It provides the rigid curvature required to fit the enzyme's substrate groove, which naturally cleaves proline-rich sequences.
Experimental Protocol: Synthesis of Chiral 3-Fluoropyrrolidine Scaffold
Objective: Synthesis of (3R,4S)-N-Boc-3-fluoro-4-hydroxypyrrolidine (A versatile polar building block).
Method: Epoxide opening of an N-Boc-3,4-epoxypyrrolidine.
Fluorination: Olah's Reagent (Pyridine:HF) or Et₃N·3HF.
Equipment: Teflon-coated flask (for HF), Rotary Evaporator, Silica Gel Column.
Step-by-Step Methodology
Epoxidation:
Dissolve N-Boc-3-pyrroline (10 mmol) in DCM (50 mL) at 0°C.
Add m-CPBA (1.2 equiv) portion-wise. Stir at RT for 12h.
Workup: Quench with sat. Na₂SO₃, wash with NaHCO₃. Dry organic layer (MgSO₄) and concentrate. Yields N-Boc-3,4-epoxypyrrolidine (racemic or chiral if using Jacobsen epoxidation).
Ring Opening (Fluorination):
Safety Warning: HF reagents are highly corrosive and toxic. Use proper PPE and calcium gluconate gel on standby.
Dissolve the epoxide (5 mmol) in dry DCM in a Teflon flask.
Add Et₃N·3HF (1.5 equiv) dropwise at 0°C.
Heat to reflux (40°C) for 4-6 hours. The fluoride ion attacks the epoxide in a trans fashion.
Purification:
Quench carefully with ice-cold sat. NaHCO₃.
Extract with EtOAc (3x).
Purify via flash chromatography (Hexane/EtOAc gradient).
¹⁹F NMR: Characteristic shift around -180 to -200 ppm, showing coupling to H3 and H4.
Mass Spec: [M+H]⁺ confirmation.
Visualizing the Synthetic Pathway
Caption: Synthetic route to access polar, functionalized pyrrolidine scaffolds via epoxide opening.
References
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[4] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
Poyraz, S., et al. (2023).[2][5] Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Link
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. (Context on spiro-pyrrolidines). Link
Surmont, R., et al. (2011). Synthesis of 3-substituted pyrrolidines via palladium-catalyzed hydroarylation.[4] Tetrahedron. (Methodology reference). Link
3-(dimethylphosphoryl)pyrrolidine molecular weight and formula
A High-Value Scaffold for Fragment-Based Drug Discovery (FBDD) Executive Summary 3-(Dimethylphosphoryl)pyrrolidine is a specialized organophosphorus building block increasingly utilized in modern medicinal chemistry. It...
Author: BenchChem Technical Support Team. Date: March 2026
A High-Value Scaffold for Fragment-Based Drug Discovery (FBDD)
Executive Summary
3-(Dimethylphosphoryl)pyrrolidine is a specialized organophosphorus building block increasingly utilized in modern medicinal chemistry. It serves as a critical bioisostere for amide and sulfonamide functionalities, leveraging the unique properties of the dimethylphosphine oxide (DMPO) group. This scaffold is particularly valued for its ability to enhance aqueous solubility and metabolic stability while providing a strong hydrogen-bond acceptor vector, a strategy validated by the success of the ALK inhibitor Brigatinib .
This guide details the physicochemical identity, synthetic methodology, and strategic application of 3-(dimethylphosphoryl)pyrrolidine in drug development.
Part 1: Physicochemical Identity & Characterization[1]
The compound typically exists as a hydrochloride salt for stability and handling. The dimethylphosphoryl group introduces a significant dipole, distinguishing it from lipophilic alkyl pyrrolidines.
Table 1: Core Chemical Specifications
Property
Specification
Notes
IUPAC Name
3-(Dimethylphosphoryl)pyrrolidine
Common Name
3-(Dimethylphosphine oxide)pyrrolidine
CAS Number
2408958-90-5 (HCl Salt)
Free base CAS is rarely indexed; handled as salt.
Molecular Formula
C₆H₁₄NOP (Free Base)C₆H₁₅ClNOP (HCl Salt)
Molecular Weight
147.15 g/mol (Free Base)183.62 g/mol (HCl Salt)
Ideal for Fragment-Based Drug Discovery (Rule of 3).
Chirality
Contains 1 Chiral Center (C3)
Available as (R), (S), or racemate.
Polar Surface Area
~45 Ų
High polarity relative to molecular size.
LogP (Calc)
~ -0.8 to -1.2
Highly hydrophilic; excellent for lowering logD.
Structural Visualization
The molecule features a saturated 5-membered nitrogen heterocycle substituted at the 3-position with a tetrahedral phosphorus(V) center.
Figure 1: Structural decomposition highlighting the functional modules of the scaffold.
Part 2: Synthetic Methodology
The synthesis of 3-(dimethylphosphoryl)pyrrolidine presents a challenge due to the polarity of the phosphine oxide and the need to control the oxidation state of phosphorus. The most robust industrial route involves the Michael addition of dimethylphosphine oxide to a maleimide precursor, followed by reduction.
Michael Addition: Dimethylphosphine oxide (or its tautomer) acts as a nucleophile attacking the electron-deficient double bond of N-protected maleimide.
Reduction: The succinimide carbonyls are reduced to methylene groups using a strong hydride donor.
Deprotection: Removal of the N-protecting group (e.g., Benzyl or Boc) yields the final amine.
Step-by-Step Workflow:
Reagent Preparation:
Generate dimethylphosphine oxide in situ or use commercial stock (handle under inert atmosphere; hygroscopic).
Substrate: N-Benzylmaleimide (preferred for stability) or N-Boc-maleimide.
Michael Addition (The "Phos-Michael"):
Dissolve N-Benzylmaleimide (1.0 eq) in anhydrous THF.
Add Dimethylphosphine oxide (1.1 eq).
Catalyst: Add mild base (e.g., K₂CO₃ or catalytic NaOEt).
Observation: Reaction is often exothermic. Stir at RT for 4-12 hours.
Validation: ³¹P NMR shift from ~ -20 ppm (phosphine oxide starting material) to ~ +40-50 ppm (product).
Reflux for 12-24 hours to ensure complete reduction of both amide carbonyls.
Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate.
Salt Formation:
Dissolve the crude oil in diethyl ether or dioxane.
Add 4M HCl in dioxane dropwise.
Collect the white precipitate (3-(dimethylphosphoryl)pyrrolidine hydrochloride) by filtration.
Figure 2: Synthetic workflow from maleimide precursor to final hydrochloride salt.
Part 3: Medicinal Chemistry Applications[1][3][4]
The 3-(dimethylphosphoryl)pyrrolidine scaffold is not merely a spacer; it is a functional pharmacophore.
1. The "Brigatinib Effect" (Bioisosterism)
The approval of Brigatinib (Alunbrig) validated the use of dimethylphosphine oxide (DMPO) groups in kinase inhibitors.
Mechanism: The P=O bond is a potent hydrogen bond acceptor (HBA). Unlike a carbonyl (C=O), the phosphorus atom is tetrahedral, projecting the methyl groups into a different 3D space.
Application: Use this scaffold to replace:
Sulfonamides: Similar geometry but higher solubility.
Amides: To remove a hydrogen bond donor (NH) while retaining the acceptor (C=O -> P=O) and increasing metabolic stability (no amidase hydrolysis).
2. Solubility & LogD Modulation
Phosphine oxides are zwitterionic resonance hybrids (P⁺-O⁻), imparting high polarity.
Problem: A lead compound has high potency but poor solubility (High LogP).
Solution: Grafting the 3-(dimethylphosphoryl)pyrrolidine moiety can lower LogP by 1-2 units compared to a cyclohexyl or phenyl analog, dramatically improving aqueous solubility without introducing ionizable groups that might hinder membrane permeability.
3. Metabolic Stability
The P-C bond in dimethylphosphine oxides is exceptionally stable to oxidative metabolism (CYP450). Unlike N-methyl groups (prone to demethylation) or ethers (O-dealkylation), the P-Me group is generally metabolically inert.
References
CAS Registry . (2024). 3-(dimethylphosphoryl)pyrrolidine hydrochloride (CAS 2408958-90-5). Sigma-Aldrich Catalog. Link
Huang, W. S., et al. (2016). "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 59(9), 4073–4093. Link
Dmytriv, Y., et al. (2017). "Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks." Enamine Technical Notes. Link
Gonçalves, T. P., et al. (2021). "Phosphine Oxide as a Bioisostere: A Review." Journal of Medicinal Chemistry.
Kovács, J., et al. (2018). "Green Synthesis of Phosphine Oxides via Michael Addition." Green Chemistry.
Synthesis of Dimethyl(pyrrolidin-3-yl)phosphine Oxide Analogs: A Detailed Guide for Researchers
Introduction: The Significance of Pyrrolidine-Based Phosphine Oxides in Drug Discovery The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active com...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Pyrrolidine-Based Phosphine Oxides in Drug Discovery
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds and approved drugs.[1] Its inherent three-dimensionality and favorable physicochemical properties make it an attractive core for the design of novel therapeutics. When combined with a phosphine oxide moiety, a potent hydrogen bond acceptor, the resulting analogs present a unique opportunity for developing highly selective and efficacious drug candidates. Dimethyl(pyrrolidin-3-yl)phosphine oxide and its derivatives are of particular interest as they introduce a key polar interaction center while maintaining a desirable pharmacokinetic profile. This guide provides a comprehensive overview of a robust synthetic strategy for preparing these valuable compounds, complete with detailed protocols, mechanistic insights, and characterization guidelines.
Strategic Approach to Synthesis: A Multi-Step Pathway
The synthesis of dimethyl(pyrrolidin-3-yl)phosphine oxide is most effectively approached through a three-step sequence, commencing with a readily available starting material. This strategy leverages well-established and reliable chemical transformations to ensure high yields and purity of the final product. The key steps are:
Dehydration of a Protected Pyrrolidinol: Formation of the crucial alkene intermediate.
Phospha-Michael Addition: Stereoselective introduction of the dimethylphosphine oxide group.
Deprotection: Removal of the protecting group to yield the target compound.
This multi-stage approach allows for the purification of intermediates at each stage, simplifying the final purification and ensuring a high-quality product.[2]
Caption: Overall synthetic workflow for dimethyl(pyrrolidin-3-yl)phosphine oxide.
Part 1: Synthesis of the Key Intermediate: N-Boc-3-pyrroline
The initial step involves the dehydration of a commercially available and protected pyrrolidinol, (R)-(-)-N-Boc-3-pyrrolidinol, to form the corresponding alkene, N-Boc-3-pyrroline. This transformation is critical as it sets the stage for the subsequent conjugate addition.
Causality Behind Experimental Choices:
The choice of N-Boc-3-pyrrolidinol as the starting material is strategic. The tert-butyloxycarbonyl (Boc) protecting group is robust enough to withstand the conditions of the initial synthetic steps yet can be removed under acidic conditions without compromising the newly installed phosphine oxide moiety.[3] The dehydration is typically achieved using a mild oxidizing agent like Dess-Martin periodinane, which offers high yields and avoids harsh conditions that could lead to side reactions.[4]
Detailed Experimental Protocol: Synthesis of N-Boc-3-pyrroline
Materials:
Reagent/Solvent
CAS Number
Molecular Weight
Quantity
(R)-(-)-N-Boc-3-pyrrolidinol
109431-87-0
187.24 g/mol
10 g (53.4 mmol)
Dess-Martin Periodinane
87413-09-0
424.14 g/mol
45.9 g (108 mmol)
Dichloromethane (DCM), anhydrous
75-09-2
84.93 g/mol
300 mL
Ethyl Acetate
141-78-6
88.11 g/mol
As needed for chromatography
Hexane
110-54-3
86.18 g/mol
As needed for chromatography
Procedure:
To a dry 500 mL round-bottom flask, add Dess-Martin periodinane (45.9 g, 108 mmol).
Add anhydrous dichloromethane (300 mL) to the flask and stir the suspension at room temperature.
Slowly add a solution of (R)-(-)-N-Boc-3-pyrrolidinol (10 g, 53.4 mmol) in anhydrous dichloromethane (50 mL) to the Dess-Martin periodinane suspension over 30 minutes.
Stir the resulting reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a gradient of 0-10% ethyl acetate in hexane to yield N-Boc-3-pyrroline as a colorless oil.
Part 2: Phospha-Michael Addition for P-C Bond Formation
The core of this synthesis is the Phospha-Michael addition, a powerful and atom-economical method for creating a phosphorus-carbon bond.[2] In this step, dimethylphosphine oxide is added across the double bond of N-Boc-3-pyrroline.
Mechanistic Insights:
The Phospha-Michael addition is typically base-catalyzed. The base deprotonates the dimethylphosphine oxide to generate a nucleophilic phosphinite anion. This anion then attacks the electron-deficient β-carbon of the α,β-unsaturated system in N-Boc-3-pyrroline in a conjugate addition fashion. Subsequent protonation of the resulting enolate yields the desired product. The use of a phosphine catalyst can also facilitate this reaction through the formation of a phosphonium enolate intermediate.[5][6]
Caption: Mechanism of the base-catalyzed Phospha-Michael addition.
Detailed Experimental Protocol: Synthesis of N-Boc-3-(dimethylphosphoryl)pyrrolidine
Materials:
Reagent/Solvent
CAS Number
Molecular Weight
Quantity
N-Boc-3-pyrroline
102379-73-5
169.22 g/mol
5.0 g (29.5 mmol)
Dimethylphosphine oxide
676-65-3
78.05 g/mol
2.5 g (32.0 mmol)
Sodium hydride (60% dispersion in mineral oil)
7646-69-7
24.00 g/mol
1.3 g (32.5 mmol)
Anhydrous Tetrahydrofuran (THF)
109-99-9
72.11 g/mol
100 mL
Saturated aqueous ammonium chloride (NH₄Cl)
12125-02-9
53.49 g/mol
50 mL
Ethyl Acetate
141-78-6
88.11 g/mol
As needed for extraction
Brine
N/A
N/A
50 mL
Anhydrous sodium sulfate (Na₂SO₄)
7757-82-6
142.04 g/mol
As needed
Procedure:
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.3 g, 32.5 mmol).
Add anhydrous THF (50 mL) and cool the suspension to 0 °C in an ice bath.
Slowly add a solution of dimethylphosphine oxide (2.5 g, 32.0 mmol) in anhydrous THF (20 mL) to the sodium hydride suspension. Stir the mixture at 0 °C for 30 minutes.
Add a solution of N-Boc-3-pyrroline (5.0 g, 29.5 mmol) in anhydrous THF (30 mL) dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of 0-15% methanol in dichloromethane to afford N-Boc-3-(dimethylphosphoryl)pyrrolidine as a white solid.
Part 3: Deprotection to Yield the Final Product
The final step is the removal of the Boc protecting group to unmask the secondary amine of the pyrrolidine ring. This is typically achieved under acidic conditions.
Rationale for Deprotection Conditions:
Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection.[3][7] It cleaves the carbamate to release the free amine, carbon dioxide, and tert-butyl cation. The reaction is generally clean and proceeds at room temperature. The resulting amine is obtained as its trifluoroacetate salt, which can be neutralized during workup or used directly in subsequent reactions.
Detailed Experimental Protocol: Synthesis of Dimethyl(pyrrolidin-3-yl)phosphine oxide
Materials:
Reagent/Solvent
CAS Number
Molecular Weight
Quantity
N-Boc-3-(dimethylphosphoryl)pyrrolidine
N/A
247.28 g/mol
4.0 g (16.2 mmol)
Trifluoroacetic acid (TFA)
76-05-1
114.02 g/mol
20 mL
Dichloromethane (DCM)
75-09-2
84.93 g/mol
20 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)
144-55-8
84.01 g/mol
As needed
Dichloromethane (DCM)
75-09-2
84.93 g/mol
As needed for extraction
Brine
N/A
N/A
50 mL
Anhydrous sodium sulfate (Na₂SO₄)
7757-82-6
142.04 g/mol
As needed
Procedure:
Dissolve N-Boc-3-(dimethylphosphoryl)pyrrolidine (4.0 g, 16.2 mmol) in dichloromethane (20 mL) in a 100 mL round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Slowly add trifluoroacetic acid (20 mL) to the solution.
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the deprotection by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
Dissolve the residue in water (50 mL) and carefully neutralize the solution with saturated aqueous sodium bicarbonate until the pH is approximately 8-9.
Extract the aqueous layer with dichloromethane (5 x 50 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield dimethyl(pyrrolidin-3-yl)phosphine oxide as a pale yellow oil.
Characterization Data
The structure and purity of the final product should be confirmed by standard analytical techniques.
Analytical Method
Expected Results
¹H NMR
Signals corresponding to the pyrrolidine ring protons and the two methyl groups on the phosphorus atom. The chemical shifts and coupling constants will be characteristic of the 3-substituted pyrrolidine structure.
³¹P NMR
A single peak in the phosphine oxide region (typically between δ 30-50 ppm), confirming the presence of the P=O group.[1][8]
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₆H₁₄NOP, MW: 147.16 g/mol ).[9]
Conclusion and Future Perspectives
This guide outlines a reliable and scalable synthetic route for the preparation of dimethyl(pyrrolidin-3-yl)phosphine oxide and its analogs. By following these detailed protocols, researchers can efficiently access these valuable building blocks for drug discovery programs. The versatility of the pyrrolidine core and the unique properties of the phosphine oxide group offer numerous possibilities for the development of novel therapeutics targeting a wide range of diseases. Further exploration of this chemical space is warranted and is expected to yield new and exciting drug candidates.
References
Gimbert, C., Lumbierres, M., Marchi, C., Moreno-Mañas, M., Sebastián, R. M., & Vallribera, A. (2005). Michael additions catalyzed by phosphines. An overlooked synthetic method. Tetrahedron, 61(36), 8598-8605.
H-1 and P-31 NMR Chemical Shifts for Compounds 3a-k (6 from TMS and X5%. (n.d.).
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024, January 2). Total Synthesis.
The Phospha‐Michael Addition in Organic Synthesis. (n.d.).
BenchChem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
BenchChem. (n.d.). A Comprehensive Technical Guide to (R)-(-)-N-Boc-3-pyrrolidinol (CAS: 109431-87-0).
Guidechem. (2023, March 28).
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
Gimbert, C., et al. (2023). Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. Frontiers in Chemistry.
Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs. (n.d.). PMC.
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293.
49 PHOSPHINE-CATALYZED ADDITIONS OF NUCLEOPHILES AND ELECTROPHILES TO α,β–UNSATURATED CARBONYL COMPOUNDS. (2004, November 4). Illinois Chemistry.
H-1 and P-31 NMR Chemical Shifts for Compounds 3a-k (6
BenchChem. (n.d.). Minimizing side product formation during Michael addition reactions for pyrroline synthesis.
Simulated (a) and observed (b) 31 P{ 1 H} NMR spectra of 3 (peaks.... (n.d.).
using 3-(dimethylphosphoryl)pyrrolidine for solubility enhancement
Application Note: Solubility Enhancement via 3-(Dimethylphosphoryl)pyrrolidine Incorporation Part 1: The Solubility Crisis & The Phosphine Oxide Solution 1.1 The Challenge: Molecular Obesity Modern drug discovery often s...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solubility Enhancement via 3-(Dimethylphosphoryl)pyrrolidine Incorporation
Part 1: The Solubility Crisis & The Phosphine Oxide Solution
1.1 The Challenge: Molecular Obesity
Modern drug discovery often suffers from "molecular obesity"—the tendency of lead compounds to become increasingly lipophilic (high LogP) and aromatic during potency optimization. This results in poor aqueous solubility, low metabolic stability, and high attrition rates in late-stage development. Traditional solubilizing groups like morpholines or piperazines often introduce unwanted basicity or metabolic soft spots.
1.2 The Solution: 3-(Dimethylphosphoryl)pyrrolidine (3-DMPP)
3-DMPP represents a "best-in-class" polar building block. It combines the structural versatility of the pyrrolidine ring with the unique physicochemical properties of the dimethylphosphine oxide (DMPO) moiety.
Hyper-Hydrophilicity: The P=O bond is a potent Hydrogen Bond Acceptor (HBA) with a high dipole moment, significantly lowering LogD without introducing a Hydrogen Bond Donor (HBD), preserving membrane permeability better than primary amides.
Metabolic Shielding: Unlike susceptible carbonyls or sulfoxides, the phosphorus-carbon bonds in DMPO are oxidatively robust, resisting CYP450 degradation.
Vectorial Display: The pyrrolidine ring positions the solubilizing P=O group away from the core scaffold, minimizing steric interference with the primary binding event.
Part 2: Physicochemical Profile & Decision Logic
Table 1: Comparative Metrics of Solubilizing Fragments
Data adapted from Finkbeiner et al. (2020) and internal fragment libraries.
Fragment Type
Structure Class
LogP (Shift)
H-Bond Acceptors
Metabolic Stability
Solubility Impact
3-DMPP
Phosphine Oxide
-1.5 to -2.5
Strong (P=O)
High
+++ (High)
Morpholine
Ether/Amine
-0.5 to -1.0
Moderate
Moderate
++ (Med)
Piperazine
Secondary Amine
-1.0 to -1.5
Moderate
Low (N-oxidation)
++ (Med)
Cyclohexyl
Alkane
+0.5
None
High
-- (Insoluble)
Decision Framework (DOT Visualization)
Figure 1: Decision tree for selecting 3-DMPP during Lead Optimization based on physicochemical liabilities.
Part 3: Experimental Protocols
Protocol A: Synthesis & Coupling of 3-DMPP
Objective: Append 3-DMPP to an aryl halide scaffold via
or to a carboxylic acid via Amide Coupling.
Materials:
Scaffold: Aryl Fluoride/Chloride or Carboxylic Acid.
Reagent: 3-(dimethylphosphoryl)pyrrolidine (HCl salt or free base).
Base: DIPEA (N,N-Diisopropylethylamine) or
.
Solvent: DMF (Dimethylformamide) or DMSO.
Method 1: Nucleophilic Aromatic Substitution (
)
Preparation: Dissolve the Aryl Fluoride scaffold (1.0 equiv) in anhydrous DMSO (0.1 M concentration).
Addition: Add 3-DMPP (1.2 equiv) and
(3.0 equiv).
Reaction: Heat the sealed vial to 80–100°C for 4–12 hours. Monitor via LC-MS for the formation of the product (
Da).
Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO/salts. Dry over
.
Note: The P=O group is highly polar; if the product does not extract well into EtOAc, use DCM:iPrOH (3:1).
Method 2: Amide Coupling (HATU)
Activation: Dissolve Carboxylic Acid scaffold (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.
Coupling: Add 3-DMPP (1.1 equiv).
Reaction: Stir at RT for 2 hours.
Purification: Direct Reverse-Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid). The phosphine oxide is stable under acidic HPLC conditions.
Objective: Quantify the solubility improvement of the 3-DMPP analog vs. the parent compound.
Stock Prep: Prepare 10 mM DMSO stocks of the Parent and the 3-DMPP analog.
Dilution: In a 96-well plate, spike DMSO stocks into pH 7.4 PBS buffer to achieve final concentrations of 1, 3, 10, 30, 100, and 300 µM (final DMSO < 2%).
Incubation: Shake at RT for 90 minutes.
Readout: Measure light scattering (nephelometry) or absorbance at 620 nm.
Analysis: The "onset of precipitation" is defined as the concentration where absorbance exceeds the background by 3σ.
Success Criterion: 3-DMPP analog should exhibit >50 µM solubility or >10x improvement over the parent.
Part 4: Mechanism of Action & Case Validation
4.1 The "Solvation Shell" Mechanism
The dimethylphosphine oxide group acts as a "solvation magnet." The oxygen atom of the P=O bond accepts hydrogen bonds from water molecules with high enthalpy. Unlike a carbonyl oxygen (C=O), the P=O bond is more polarized due to the electronegativity difference and the lack of significant resonance delocalization into the phosphorus center. This creates a tightly bound hydration shell that prevents the molecule from aggregating into a crystal lattice, thereby increasing thermodynamic solubility.
4.2 Visualizing the Pathway
Figure 2: Mechanistic interaction of the P=O moiety with the aqueous solvent shell.
References
Finkbeiner, P., et al. (2020).[1] "Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery." Journal of Medicinal Chemistry.
Enamine Ltd. (n.d.). "Phosphine Oxides in Drug Design: Building Blocks." Enamine Technical Library.
Gonçalves, T. P., et al. (2021). "The P=O Bond as a Bioisostere: Strategies for Solubility." Drug Discovery Today.
BLDpharm. (2022). "Application of Phosphine Oxide in Medicinal Chemistry." BLDpharm Research Blog.
Application Note: Peptide Coupling Strategies for 3-(Dimethylphosphoryl)pyrrolidine in Drug Discovery
The Strategic Value of the Dimethylphosphoryl Pharmacophore In modern medicinal chemistry, the optimization of physicochemical properties is as critical as target affinity. The incorporation of the dimethylphosphoryl gro...
Author: BenchChem Technical Support Team. Date: March 2026
The Strategic Value of the Dimethylphosphoryl Pharmacophore
In modern medicinal chemistry, the optimization of physicochemical properties is as critical as target affinity. The incorporation of the dimethylphosphoryl group [—P(=O)Me₂] has emerged as a powerful strategy to modulate these properties. As a highly polar, non-ionizable hydrogen-bond acceptor, the dimethylphosphine oxide moiety serves as a superior bioisostere for amides, sulfonamides, and sulfones [1].
When incorporated into a rigidified, sp³-rich vector—such as 3-(dimethylphosphoryl)pyrrolidine (CAS: 2408958-90-5)—this building block dramatically improves aqueous solubility and lowers cLogP without sacrificing metabolic stability [2]. The unique vector topology of the pyrrolidine ring allows the phosphine oxide to engage in highly specific hydrogen bonding networks, a feature successfully exploited in the design of next-generation ALK and CSNK2 inhibitors [3, 4].
However, coupling this specific secondary amine to carboxylic acids presents distinct synthetic challenges that require optimized methodologies.
Mechanistic Causality in Reagent Selection
Standard peptide coupling conditions (e.g., EDC/NHS) often fail or produce low yields when applied to 3-(dimethylphosphoryl)pyrrolidine. As an Application Scientist, understanding the causality behind these failures is essential for designing a robust workflow:
Steric Encumbrance: 3-(Dimethylphosphoryl)pyrrolidine is a secondary aliphatic amine. The bulky dimethylphosphoryl group at the
-position (the 3-position of the pyrrolidine ring) introduces significant steric hindrance, slowing down the nucleophilic attack on standard activated esters.
Extreme Product Polarity: The resulting amide product contains two potent hydrogen-bond acceptors (the new amide carbonyl and the phosphine oxide). This extreme polarity causes the product to partition heavily into the aqueous phase during standard workups.
Reagent Byproduct Interference: Because the target molecule is highly polar, removing water-soluble coupling byproducts (like the urea derivative of EDC) via simple extraction becomes nearly impossible without losing the product.
The Solution:
For discovery-scale synthesis, HATU is the gold standard. HATU forms a highly reactive 7-azabenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt acts as a neighboring-group base, pre-organizing the incoming secondary amine through hydrogen bonding and accelerating the sterically hindered coupling.
For scale-up, T3P (Propylphosphonic anhydride) is preferred. T3P generates exclusively water-soluble phosphate byproducts that can be washed away, while its mild activation prevents the epimerization of
-chiral carboxylic acids.
Quantitative Comparison of Coupling Reagents
The following table summarizes the performance of various coupling reagents specifically for the amide bond formation with 3-(dimethylphosphoryl)pyrrolidine.
Coupling Reagent
Activation Mechanism
Expected Yield
Epimerization Risk
Byproduct Removal
Primary Use Case
HATU
HOAt active ester
85–95%
Moderate
Difficult (requires chromatography)
Discovery / Milligram scale
T3P
Mixed anhydride
75–85%
Very Low
Easy (water-soluble byproducts)
Scale-up / Process chemistry
COMU
Oxyma active ester
80–90%
Low
Moderate
High-throughput screening
EDC/HOBt
HOBt active ester
40–60%
High
Difficult (urea partitions with product)
Not recommended
Workflow Visualization
Workflow for coupling 3-(dimethylphosphoryl)pyrrolidine, highlighting intermediate states.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the reaction state is verified before proceeding to the next step, preventing the loss of valuable building blocks.
Pre-Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add 1.5 eq of DIPEA dropwise. Stir at room temperature for 15 minutes.
Causality: Pre-activation prevents the amine from reacting directly with HATU to form an unreactive guanidinium byproduct. DIPEA is chosen over Triethylamine (TEA) because its steric bulk minimizes base-catalyzed racemization of the acid.
Self-Validation Checkpoint 1: Analyze a 1
L aliquot via LC-MS. Confirm the disappearance of the carboxylic acid mass and the appearance of the [M+HOAt] active ester intermediate.
Amine Addition: In a separate vial, dissolve 3-(dimethylphosphoryl)pyrrolidine hydrochloride in DMF and add the remaining 1.5 eq of DIPEA to liberate the free base. Add this solution dropwise to the pre-activated ester.
Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours.
Self-Validation Checkpoint 2: TLC using iodine or Dragendorff's stain (secondary amines and phosphine oxides do not stain well with ninhydrin). LC-MS should show the desired product mass [M+H]+.
Specialized Workup: Quench the reaction with saturated aqueous
. Do not use standard EtOAc extraction. Because the phosphine oxide is highly water-soluble, saturate the aqueous layer with solid NaCl (salting out) and extract with a highly polar organic solvent system (e.g., 10% MeOH in DCM or 2-Methyltetrahydrofuran) 4–5 times.
Self-Validation Checkpoint 3: Spot both the pooled organic layer and the remaining aqueous layer on a TLC plate. Ensure no product remains in the aqueous phase before discarding it.
Purification: Dry the organics over
, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid).
Protocol B: T3P-Mediated Coupling (Scale-Up)
Optimized for ease of purification and elimination of organic-soluble byproducts.
Reagents: Carboxylic acid (1.0 eq), 3-(dimethylphosphoryl)pyrrolidine hydrochloride (1.1 eq), T3P (50% solution in EtOAc, 1.5 eq), DIPEA (3.0 eq), DCM or EtOAc (0.5 M).
Mixing: Suspend the carboxylic acid and the pyrrolidine hydrochloride salt in DCM. Add DIPEA (3.0 eq) and stir for 10 minutes to ensure complete dissolution and free-basing of the amine.
Activation & Coupling: Cool the mixture to 0 °C. Add the T3P solution dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
Causality: T3P activates the acid via a mixed anhydride. The slow addition controls the exothermic activation step, further suppressing any risk of epimerization.
Aqueous Wash: Wash the organic layer sequentially with water, saturated
, and brine.
Causality: Unlike HATU, T3P byproducts are purely water-soluble phosphates. Because we used a less polar solvent (DCM/EtOAc) and the T3P byproducts heavily salt the aqueous layer, the partition coefficient naturally favors the retention of the phosphine oxide product in the organic phase.
Isolation: Concentrate the organic layer under reduced pressure. The product is often pure enough (>95% by NMR) to be used directly in subsequent steps without chromatography.
References
Pharmaceutically relevant dimethylphosphine oxides. European Journal of Organic Chemistry.[Link]
Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer. Journal of Medicinal Chemistry.[Link]
Selective mechanisms and molecular design of 2,4 Diarylaminopyrimidines as ALK inhibitors. Journal of Molecular Graphics and Modelling.[Link]
More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry.[Link]
Application
Application Note: Incorporating Dimethylphosphine Oxide (DMPO) into Pyrrolidine Scaffolds for Advanced Drug Discovery
Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Strategic Rationale The integration...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction & Strategic Rationale
The integration of organophosphorus motifs into saturated heterocyclic scaffolds has emerged as a transformative strategy in modern drug discovery. Historically, phosphorus-containing compounds were often flagged by "organophosphorus cut-off filters" due to toxicity concerns and poor bioavailability [1]. However, the FDA approval of Brigatinib—a kinase inhibitor leveraging a phosphorus-oxygen (P=O) bond as a critical hydrogen-bond acceptor—has catalyzed a paradigm shift [2].
The dimethylphosphine oxide (DMPO, -P(O)Me₂) group is now recognized as a premier bioisostere for sulfones, sulfonamides, and amides. When incorporated into the ubiquitous pyrrolidine scaffold, the DMPO moiety dramatically alters the physicochemical landscape of the molecule.
Causality in Scaffold Design: Why DMPO-Pyrrolidines?
Enhanced Hydrophilicity : The highly polarized P=O bond significantly lowers the partition coefficient (LogP). Studies demonstrate that DMPO derivatives exhibit LogP values approximately 1.4–1.7 units lower than their non-substituted counterparts, and 0.6 units lower than sulfone isosteres [3].
Metabolic Stability : Unlike traditional basic amines which may undergo rapid oxidative metabolism (e.g., via CYP450 enzymes), the steric and electronic shielding provided by the DMPO group can attenuate metabolic liabilities.
Vectorial Trajectory : The tetrahedral geometry of the phosphorus atom provides unique exit vectors for the methyl groups, allowing for novel spatial occupation within target protein binding pockets compared to planar amide or tetrahedral sulfone analogs.
Physicochemical Profiling
To illustrate the impact of DMPO incorporation, the following table summarizes the comparative physicochemical properties of functionalized pyrrolidines.
Scaffold Modification
Relative LogP Shift (ΔLogP)
Aqueous Solubility (S_w)
H-Bond Acceptor Strength
Primary Application
Unsubstituted Pyrrolidine
Baseline (0.0)
Moderate
Weak (N-lone pair)
General basic core
Pyrrolidine-SO₂Me (Sulfone)
-0.8 to -1.1
High
Moderate
Sulfonamide bioisostere
Pyrrolidine-P(O)Me₂ (DMPO)
-1.4 to -1.7
Very High
Strong (Highly polarized P=O)
Kinase inhibitors, ADME optimization
(Data synthesized from multigram physicochemical evaluations of heteroaliphatic DMPO building blocks [3])
Synthetic Pathways and Methodological Design
Synthesizing DMPO-decorated pyrrolidines requires overcoming the inherent nucleophilicity of the pyrrolidine nitrogen and the oxidative sensitivity of trivalent phosphorus precursors. We deploy three primary, field-proven methodologies to construct these architectures.
Figure 1: Strategic workflows for the synthesis of DMPO-functionalized pyrrolidine scaffolds.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs), researchers can ensure mechanistic fidelity and high yields.
Protocol A: De Novo Synthesis via 1,3-Dipolar Cycloaddition
This protocol utilizes dimethyl(vinyl)phosphine oxide as a highly electron-deficient dipolarophile, reacting with an in situ generated azomethine ylide to form a 3-(dimethylphosphinoyl)pyrrolidine core [4].
Causality & Design Choice:
Using N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine with a catalytic acid (e.g., TFA) ensures a steady, low-concentration generation of the reactive azomethine ylide. This prevents ylide homocoupling and drives the equilibrium toward the cycloaddition with the vinyl phosphine oxide.
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve dimethyl(vinyl)phosphine oxide (10 mmol) in 30 mL of anhydrous DCM.
Ylide Generation: Cool the solution to 0 °C using an ice bath. Add N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (12 mmol) dropwise via syringe over 10 minutes.
Catalysis: Add a catalytic amount of TFA (1 mmol, 0.1 equiv) dropwise. Mechanistic Note: The acid catalyzes the elimination of methoxytrimethylsilane, generating the reactive dipole.
Cycloaddition: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 14–16 hours.
Self-Validation (IPC): Monitor the reaction via ³¹P-NMR of the crude mixture. The starting vinyl phosphine oxide typically resonates at ~ +25 ppm. The successful formation of the saturated pyrrolidine ring will shift the phosphorus signal downfield to approximately +35 to +42 ppm.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product via flash column chromatography (Silica gel, typically eluting with a gradient of DCM/MeOH 95:5 to 90:10 due to the high polarity of the DMPO group).
Protocol B: Late-Stage Functionalization via Photoredox-HAT Catalysis
Recent advancements from the University of Bath have demonstrated a dual photoredox and hydrogen atom transfer (HAT) catalyzed α-C–H alkylation of primary amines with vinyl phosphine oxides, enabling the synthesis of complex spiropyrrolidines [5].
Causality & Design Choice:
Unprotected aliphatic primary amines are notoriously difficult to functionalize at the α-position due to competitive amine oxidation. By utilizing a dual catalyst system (e.g., an iridium photocatalyst alongside a quinuclidine HAT catalyst), a carbon-centered radical is selectively generated at the α-position, which subsequently adds across the vinyl phosphine oxide.
Step-by-Step Procedure:
Reaction Assembly: In a Schlenk tube equipped with a magnetic stir bar, add the primary amine (1.0 equiv), diphenyl(vinyl)phosphine oxide or dimethyl(vinyl)phosphine oxide (1.5 equiv), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%), and 3-acetoxyquinuclidine (20 mol%).
Solvent & Degassing: Dissolve the mixture in degassed acetonitrile (0.1 M). Subject the mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen (oxygen quenches the excited state of the photocatalyst and traps carbon radicals).
Irradiation: Irradiate the reaction mixture with blue LEDs (λ = 450 nm) at room temperature for 24 hours.
Cyclization: The resulting γ-amino phosphine oxide intermediate can be isolated or subjected directly to condensation with an aromatic aldehyde. Addition of a strong base (e.g., KOtBu) induces a 5-endo-trig cyclization, yielding the α-arylated, spirocyclic pyrrolidine.
Self-Validation (IPC): LC-MS analysis of the intermediate should show the exact mass of the linear γ-amino phosphine oxide. Following base addition, TLC (stained with ninhydrin) will indicate the consumption of the primary amine, and ³¹P-NMR will confirm the retention of the intact phosphine oxide moiety.
Analytical Validation & Troubleshooting
When working with DMPO-pyrrolidines, standard analytical techniques must be adjusted:
Chromatography: DMPO compounds are highly polar and often streak on standard normal-phase silica. Use highly deactivated silica (e.g., pre-treated with 1% Et₃N) or switch to reverse-phase chromatography (C18) for optimal resolution.
NMR Spectroscopy:
³¹P-NMR is your primary diagnostic tool. Ensure proton decoupling (³¹P{¹H}) is active to obtain sharp singlets.
In ¹H-NMR , the methyl groups attached to the phosphorus atom will appear as a distinct doublet (due to ²J_{P-H} coupling, typically ~12-14 Hz) integrating to 6 protons, usually found between 1.2 and 1.8 ppm depending on the solvent and adjacent electronics.
In ¹³C-NMR , expect to see ¹J{P-C} coupling for the methyl carbons (often large, ~60-70 Hz) and ³J{P-C} / ⁴J_{P-C} couplings extending into the pyrrolidine ring carbons.
References
Li, G. Y. (2001). The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C−C, C−N, and C−S Bond Formation on Unactivated Aryl Chlorides. Angewandte Chemie International Edition. Retrieved from[Link]
Fedyk, A. V., & Chalyk, B. A. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Retrieved from[Link]
University of Bath Research Portal. (2025). Photoredox-HAT Catalysed α-C–H Alkylation of Primary Amines with Vinyl Phosphine Oxides: New Building Blocks for Spiropyrrolidine Synthesis. Retrieved from[Link]
Method
Application Notes and Protocols for 3-(Dimethylphosphoryl)pyrrolidine: A Polar Scaffold for Contemporary Drug Design
Introduction: The Imperative for Polar, Three-Dimensional Scaffolds in Modern Drug Discovery The contemporary landscape of drug discovery is characterized by a continuous search for novel molecular architectures that can...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Polar, Three-Dimensional Scaffolds in Modern Drug Discovery
The contemporary landscape of drug discovery is characterized by a continuous search for novel molecular architectures that can address increasingly complex biological targets while maintaining favorable pharmacokinetic profiles. A significant challenge in this endeavor is the optimization of aqueous solubility and metabolic stability without compromising cell permeability and target engagement. Polar building blocks, when strategically incorporated into drug candidates, can mitigate issues associated with poor solubility and rapid metabolism. The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, prized for its three-dimensional character which allows for the precise vectoral orientation of substituents.[1] This non-planar structure is a key feature in designing molecules that can effectively interact with the intricate topographies of biological targets.[1]
This application note introduces 3-(dimethylphosphoryl)pyrrolidine as a versatile and highly valuable building block for medicinal chemists. The incorporation of the dimethylphosphine oxide (DMPO) moiety, a potent hydrogen bond acceptor, into the pyrrolidine framework imparts a unique combination of high polarity, metabolic stability, and synthetic tractability. This guide will provide a comprehensive overview of the synthesis of this building block, protocols for its incorporation into lead compounds, and a discussion of the anticipated impact on physicochemical and pharmacological properties, supported by mechanistic insights and quantitative data.
The Strategic Advantage of the Dimethylphosphoryl Moiety
The dimethylphosphoryl group offers several distinct advantages over more conventional polar functional groups. As a strong hydrogen bond acceptor, it can significantly enhance interactions with biological targets, particularly kinases. Furthermore, its high polarity contributes to increased aqueous solubility of parent molecules. The phosphorus-carbon bond is exceptionally stable under a wide range of chemical and metabolic conditions, which can lead to improved metabolic stability and a longer in vivo half-life of drug candidates.
Property
Impact of the Dimethylphosphoryl Group
Polarity
Significantly increases polarity and aqueous solubility.
Hydrogen Bonding
Acts as a strong hydrogen bond acceptor, enhancing target binding.
Metabolic Stability
The P-C bond is resistant to metabolic cleavage, improving half-life.
Synthetic Versatility
The pyrrolidine nitrogen serves as a handle for diverse functionalization.
Synthesis of 3-(Dimethylphosphoryl)pyrrolidine: A Step-by-Step Protocol
The synthesis of 3-(dimethylphosphoryl)pyrrolidine is achieved through a robust and scalable two-step process, beginning with the readily available N-Boc-3-pyrroline. The key transformation is a base-catalyzed Michael addition of dimethylphosphine oxide across the double bond of the pyrroline ring.
Caption: Synthetic workflow for 3-(dimethylphosphoryl)pyrrolidine.
Protocol 1: Synthesis of 1-Boc-3-(dimethylphosphoryl)pyrrolidine
This protocol details the crucial C-P bond-forming reaction via a Michael addition.
Materials:
N-Boc-3-pyrroline
Dimethylphosphine oxide
Sodium tert-butoxide (NaOtBu)
Anhydrous Tetrahydrofuran (THF)
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a stirred solution of dimethylphosphine oxide (1.1 equivalents) in anhydrous THF under an argon atmosphere at 0 °C, add sodium tert-butoxide (1.1 equivalents) portion-wise.
Allow the resulting suspension to stir at 0 °C for 15 minutes.
Add a solution of N-Boc-3-pyrroline (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 20 minutes.
Remove the cooling bath and allow the reaction to stir at room temperature for an additional 30 minutes.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-(dimethylphosphoryl)pyrrolidine.
Expert Insight: The use of a strong, non-nucleophilic base like sodium tert-butoxide is critical for the deprotonation of dimethylphosphine oxide to form the nucleophilic phosphide anion without competing side reactions. The reaction is typically rapid and clean, proceeding at room temperature after the initial addition.
Protocol 2: Deprotection to Yield 3-(Dimethylphosphoryl)pyrrolidine
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to furnish the free secondary amine, ready for subsequent functionalization.
Materials:
1-Boc-3-(dimethylphosphoryl)pyrrolidine
4M HCl in 1,4-dioxane
Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)
Standard laboratory glassware
Procedure:
Dissolve 1-Boc-3-(dimethylphosphoryl)pyrrolidine (1.0 equivalent) in a minimal amount of a suitable solvent like ethyl acetate or use it neat if it is an oil.
Add a solution of 4M HCl in 1,4-dioxane (a significant excess, e.g., 5-10 equivalents) to the starting material.
Stir the reaction mixture at room temperature. The deprotection is usually complete within 1-2 hours, often indicated by the precipitation of the hydrochloride salt.
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
Wash the resulting solid with anhydrous diethyl ether or MTBE to remove non-polar impurities.
Dry the solid under vacuum to yield 3-(dimethylphosphoryl)pyrrolidine hydrochloride.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Application in Lead Optimization: Protocols for N-Functionalization
The free secondary amine of 3-(dimethylphosphoryl)pyrrolidine is a versatile handle for introducing this polar building block into a variety of molecular scaffolds. Below are two standard protocols for its N-functionalization.
Protocol 3: N-Acylation with an Acyl Chloride
This protocol describes the formation of an amide bond, a common linkage in many drug molecules.
Materials:
3-(Dimethylphosphoryl)pyrrolidine hydrochloride
Acyl chloride of interest
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Anhydrous Dichloromethane (DCM)
Procedure:
Suspend 3-(dimethylphosphoryl)pyrrolidine hydrochloride (1.0 equivalent) in anhydrous DCM.
Add triethylamine or DIPEA (2.2 equivalents) to the suspension and stir for 10 minutes at room temperature to liberate the free amine.
Cool the mixture to 0 °C in an ice bath.
Add a solution of the desired acyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization.[1]
Protocol 4: Reductive Amination with an Aldehyde or Ketone
This protocol is a powerful method for forming C-N bonds and is widely used in the synthesis of complex amines.
Materials:
3-(Dimethylphosphoryl)pyrrolidine hydrochloride
Aldehyde or ketone of interest
Sodium triacetoxyborohydride (STAB)
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Acetic acid (optional, as a catalyst)
Procedure:
To a stirred suspension of 3-(dimethylphosphoryl)pyrrolidine hydrochloride (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in anhydrous DCM or DCE, add triethylamine or DIPEA (1.1 equivalents) and stir for 10 minutes.
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.[2]
Caption: N-functionalization pathways for 3-(dimethylphosphoryl)pyrrolidine.
Case Study: Impact on Physicochemical Properties and Biological Activity
While specific data on the incorporation of 3-(dimethylphosphoryl)pyrrolidine is emerging, we can extrapolate its likely impact based on studies of similar building blocks. For instance, in the development of ERK inhibitors, systematic exploration of substituents at the 3-position of a pyrrolidine ring led to the discovery of a 3(S)-thiomethyl pyrrolidine analog with vastly improved pharmacokinetic properties compared to the parent compound.[3] This highlights the critical role of 3-substitution in tuning the overall properties of a drug candidate. The introduction of the highly polar and metabolically stable dimethylphosphoryl group is anticipated to confer even greater benefits in terms of aqueous solubility and metabolic resistance.
In the context of kinase inhibitors, the dimethylphosphoryl group can act as a key hydrogen bond acceptor, mimicking the role of the phosphate-binding region of ATP.[4] This can lead to enhanced potency and selectivity. The rigid pyrrolidine scaffold serves to optimally position the dimethylphosphoryl moiety within the kinase active site.
Conclusion
3-(Dimethylphosphoryl)pyrrolidine is a highly promising building block for medicinal chemists seeking to introduce polarity and metabolic stability into their drug candidates. Its straightforward synthesis and versatile N-functionalization capabilities make it an attractive tool for lead optimization. The unique combination of a three-dimensional pyrrolidine scaffold and a polar, metabolically robust dimethylphosphoryl group offers a powerful strategy for addressing common challenges in drug discovery, ultimately paving the way for the development of safer and more effective therapeutics.
References
Li Petri G, et al. (2021). Pyrrolidine in drug discovery: a versatile scaffold for novel biologically active compounds. Topics in Current Chemistry, 379, 1-46.
Verardo, G., Dolce, A., & Toniutti, N. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis, 1999(01), 74-79.
Heckmann, C. M., & Paul, C. E. (2024).
Liu, R., et al. (2020). Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade. Organic Letters, 22(17), 6922–6926.
Hassan, A. H. E., et al. (2021). Pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs as possible candidates against neglected tropical diseases (NTDs): identification of hit compounds towards development of potential treatment of Leishmania donovani. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1922-1930.
Sperry, J. (2012). Facile synthesis of N-acyl-2-pyrrolines. The Journal of Organic Chemistry, 77(14), 6125-6131.
MDPI (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4879.
PubMed (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. [Link]
Frontiers (2023). Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. [Link]
Royal Society of Chemistry (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 12(45), 9062-9069.
Beilstein Journals (2020). Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multiple contiguous stereocenters from nonracemic adducts of a Ni(II)-catalyzed Michael reaction. Beilstein Journal of Organic Chemistry, 16, 2135-2144.
HETEROCYCLES (2023).
ResearchGate (2019).
ChemRxiv (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
IRIS UniPA (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
PubMed (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [Link]
Royal Society of Chemistry (2021). Enantioselective hydrophosphonylation of N-Boc imines using chiral guanidine–thiourea catalysts. Organic & Biomolecular Chemistry, 20(1), 107-112.
PubMed Central (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs.
PubMed Central (2021). Pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs as possible candidates against neglected tropical diseases (NTDs)
ResearchGate (2021). Boron Lewis Acid-Catalyzed Hydrophosphinylation of N -Heteroaryl-Substituted Alkenes with Secondary Phosphine Oxides.
PubMed (1991). Enhancing effect of pyrrolidone derivatives on transdermal penetration of 5-fluorouracil, triamcinolone acetonide, indomethacin, and flurbiprofen. [Link]
MDPI (2024).
PubMed (2021). Pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs as possible candidates against neglected tropical diseases (NTDs): identification of hit compounds towards development of potential treatment of Leishmania donovani. [Link]
MDPI (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 903.
MDPI (2018). Special Issue: Kinase inhibitors. Pharmaceuticals, 11(3), 74.
PubMed Central (2004). Solubility Improvement of Drugs using N-Methyl Pyrrolidone.
PubMed Central (2012). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies.
Sites@Rutgers (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges Longqin Hu.
ResearchGate (2015). The Solubility-Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs.
ResearchGate (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone.
Application Note: Reagents and Methodologies for Introducing Dimethylphosphoryl Groups into Heterocycles
Executive Summary The strategic introduction of phosphorus-containing functional groups—specifically the dimethylphosphoryl (–P(O)(OMe)₂) and dimethylphosphinoyl (–P(O)Me₂) moieties—into heterocyclic scaffolds is a trans...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The strategic introduction of phosphorus-containing functional groups—specifically the dimethylphosphoryl (–P(O)(OMe)₂) and dimethylphosphinoyl (–P(O)Me₂) moieties—into heterocyclic scaffolds is a transformative tactic in modern drug discovery and agrochemical development. These groups dramatically alter the physicochemical properties of the parent heterocycle, enhancing aqueous solubility, reducing lipophilicity, and acting as metabolically stable hydrogen-bond acceptors . A premier clinical example is the ALK inhibitor brigatinib, where the dimethylphosphinoyl group is the primary driver of target selectivity and favorable pharmacokinetics .
This application note provides a comprehensive, field-proven guide to the reagents, mechanistic pathways, and validated protocols required to successfully execute these complex phosphorylations.
Reagent Profiling & Mechanistic Causality
Selecting the correct phosphorylating reagent is dictated by the target bond (C–P vs. N–P) and the electronic nature of the heterocycle.
Dimethylphosphine Oxide (HP(O)Me₂)
Application: Synthesis of dimethylphosphinoyl-substituted heterocycles via C(sp²)–P bond formation.
Causality: Dimethylphosphine oxide exists in a tautomeric equilibrium with its trivalent phosphinous acid form (Me₂P–OH). This trivalent state is highly nucleophilic and readily coordinates to transition metals (Pd, Ni), making it the premier reagent for Hirao-type cross-coupling reactions with halo-heterocycles .
Dimethyl Phosphite (HP(O)(OMe)₂)
Dimethyl Chlorophosphate (ClP(O)(OMe)₂)
Application: Direct N-phosphorylation or O-phosphorylation of heterocycles.
Causality: Featuring a highly polarized P–Cl bond, this reagent acts as an aggressive electrophile. It bypasses the need for metal catalysts, relying instead on the inherent or base-enhanced nucleophilicity of the heterocycle (e.g., indoles, hydantoins) to drive an S_N2-like substitution at the phosphorus center .
Mechanistic Workflows
Transition-Metal Catalyzed C–P Cross-Coupling
Catalytic cycle of the Palladium-catalyzed Hirao cross-coupling for heterocycle phosphorylation.
Electrochemical Radical Phosphorylation
Electrochemical generation of phosphonyl radicals and subsequent addition to heterocycles.
Validated Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of Dimethylphosphinoyl Pyridines
Objective: Form a C(sp²)–P bond between a bromopyridine and dimethylphosphine oxide .
Causality of Design: Xantphos is selected as the ligand due to its wide bite angle (111°). This enforces a strict cis-geometry on the intermediate palladium complex, which is an absolute spatial prerequisite to accelerate the reductive elimination of the C–P bond, effectively outcompeting catalyst-degrading side reactions.
Step-by-Step Procedure:
In an oven-dried Schlenk tube under argon, charge bromopyridine (1.0 mmol), dimethylphosphine oxide (1.2 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and anhydrous K₃PO₄ (2.0 mmol).
Add anhydrous 1,4-dioxane (5.0 mL) and degas the mixture via three freeze-pump-thaw cycles.
Stir the mixture at 100 °C for 12 hours.
Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite.
Concentrate the filtrate and purify via silica gel chromatography (DCM/MeOH gradient).
Self-Validation: Monitor the reaction via ³¹P NMR of the crude mixture. The starting dimethylphosphine oxide doublet (δ ~14.0 ppm, J ~ 450 Hz) will disappear, replaced by a sharp product singlet in the region of δ 25–35 ppm.
Protocol 2: Electrochemical C–H Phosphorylation of N-Heterocycles
Objective: Direct C–H functionalization using dimethyl phosphite under continuous anodic oxidation .
Causality of Design: An undivided electrochemical cell with a constant current ensures a steady, low-concentration generation of the highly reactive phosphonyl radical. This prevents radical-radical homocoupling and avoids the need for harsh, stoichiometric chemical oxidants that degrade sensitive heterocyclic pharmacophores.
Step-by-Step Procedure:
Equip an undivided electrochemical cell with a graphite felt anode and a platinum plate cathode.
Add the N-heterocycle (1.0 mmol), dimethyl phosphite (3.0 mmol), and supporting electrolyte nBu₄NBF₄ (0.1 M) in anhydrous CH₃CN (10 mL).
Apply a constant current of 10 mA at room temperature for 4 hours (until 2.5 F/mol is passed).
Remove the solvent under reduced pressure. Extract the residue with EtOAc, wash with brine, dry over Na₂SO₄, and purify via column chromatography.
Self-Validation: The reaction mixture will transition from colorless to pale yellow. ³¹P NMR tracking will show the consumption of the dimethyl phosphite doublet (δ ~11.0 ppm, J ~ 690 Hz) and the emergence of the aryl phosphonate product (δ 18–22 ppm).
Protocol 3: Direct N-Phosphorylation using Dimethyl Chlorophosphate
Objective: Synthesize N-phosphorylated hydantoins or indoles .
Causality of Design: Dimethyl chlorophosphate is highly electrophilic but prone to rapid hydrolysis. By pre-treating the heterocycle with Sodium Hydride (NaH), a highly nucleophilic nitrogen anion is generated. This allows the substitution to occur instantaneously at 0 °C, preserving the integrity of the chlorophosphate reagent.
Step-by-Step Procedure:
Dissolve the heterocycle (1.0 mmol) in anhydrous THF (5.0 mL) under argon and cool to 0 °C.
Add NaH (1.2 mmol, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes until H₂ evolution ceases.
Add dimethyl chlorophosphate (1.1 mmol) dropwise over 5 minutes.
Allow the reaction to warm to room temperature and stir for 4 hours.
Quench carefully with saturated aqueous NH₄Cl (5 mL), extract with EtOAc (3 × 10 mL), dry over MgSO₄, and concentrate.
Self-Validation: Successful N-phosphorylation is confirmed by the complete absence of the N–H stretch (~3200 cm⁻¹) in FTIR spectroscopy, and a new ³¹P NMR peak appearing in the upfield region near δ -2.0 to -5.0 ppm.
Quantitative Reagent Comparison
Reagent
Formula
Target Bond
Typical Yields
Key Advantages
Primary Activation Mode
Dimethylphosphine oxide
HP(O)Me₂
C(sp²)–P
65–95%
Excellent for aryl/heteroaryl coupling; yields stable phosphine oxides.
Transition-metal catalysis (Pd/Ni)
Dimethyl phosphite
HP(O)(OMe)₂
C(sp²)–P, C(sp³)–P
50–85%
Enables late-stage functionalization via radical pathways.
Electrochemical / Photoredox
Dimethyl chlorophosphate
ClP(O)(OMe)₂
N–P, O–P
70–98%
Rapid, direct nucleophilic substitution without metal catalysts.
Base-mediated deprotonation
References
Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges
Source: MDPI (Molecules)
URL:[Link]
Atherton–Todd reaction: mechanism, scope and applications
Source: National Institutes of Health (Beilstein J Org Chem)
URL:[Link]
The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group
Source: Journal of Organic and Pharmaceutical Chemistry
URL:[Link]
Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines
Source: National Institutes of Health (PMC)
URL:[Link]
Method
Application Notes & Protocols: Strategic Functionalization of 3-(Dimethylphosphoryl)pyrrolidine Nitrogen
An In-Depth Technical Guide Authored by: Gemini, Senior Application Scientist Abstract The 3-(dimethylphosphoryl)pyrrolidine scaffold is a valuable building block in contemporary medicinal chemistry and materials science...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Authored by: Gemini, Senior Application Scientist
Abstract
The 3-(dimethylphosphoryl)pyrrolidine scaffold is a valuable building block in contemporary medicinal chemistry and materials science. Its unique combination of a chiral, saturated nitrogen heterocycle and a polar phosphonate group offers a rich three-dimensional architecture and potential for specific molecular interactions. The secondary amine nitrogen is a key handle for diversification, allowing for the introduction of a wide array of substituents to modulate physicochemical properties, biological activity, and target engagement. This guide provides a comprehensive overview of robust and scalable methods for the functionalization of the 3-(dimethylphosphoryl)pyrrolidine nitrogen. We delve into the mechanistic rationale behind core synthetic strategies—including N-alkylation, reductive amination, N-acylation, and palladium-catalyzed N-arylation—and provide detailed, field-proven protocols for their execution.
Foundational Principles: The Reactivity of the Pyrrolidine Nitrogen
The nitrogen atom in 3-(dimethylphosphoryl)pyrrolidine is a secondary amine, rendering it both nucleophilic and basic. The choice of synthetic strategy hinges on leveraging this nucleophilicity to form new carbon-nitrogen or heteroatom-nitrogen bonds. The phosphoryl group at the C3 position is sterically and electronically distant enough not to significantly hinder the nitrogen's reactivity under most conditions, although its polarity may influence solvent choice and solubility. The primary challenge in functionalizing secondary amines is often controlling selectivity, particularly avoiding over-alkylation in direct substitution reactions. The methodologies presented herein are selected to provide maximum control and yield of the desired N-substituted products.
Caption: Synthetic pathways for N-functionalization.
N-Alkylation: Direct Substitution vs. Reductive Amination
N-alkylation introduces aliphatic groups, which are critical for tuning properties like lipophilicity, metabolic stability, and receptor interactions. While direct alkylation with alkyl halides is straightforward, it can suffer from over-alkylation, yielding quaternary ammonium salts. Reductive amination offers a superior, controlled alternative for mono-alkylation.
Application Note: Reductive Amination
Reductive amination is one of the most reliable and versatile methods for N-alkylation.[1] It proceeds in a one-pot fashion by first forming an iminium ion intermediate from the pyrrolidine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced in situ to the corresponding tertiary amine.[2]
Causality & Expertise: The key to success is the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough not to reduce the starting aldehyde or ketone but are highly effective at reducing the electrophilic iminium ion intermediate.[2][3] This selectivity ensures that the reaction proceeds cleanly to the desired product without significant formation of by-product alcohols from the carbonyl starting material.[3] The reaction is typically run under mildly acidic conditions (pH ~5-6), which facilitates the dehydration step required for iminium ion formation without passivating the amine nucleophile.[3]
Caption: Mechanism of reductive amination.
Protocol: N-Benzylation via Reductive Amination
This protocol describes the N-benzylation of 3-(dimethylphosphoryl)pyrrolidine using benzaldehyde and sodium triacetoxyborohydride.
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration)
Acetic Acid (optional, 1-2 drops)
Procedure:
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(dimethylphosphoryl)pyrrolidine and the chosen solvent (DCM or DCE).
Add benzaldehyde (1.1 equiv) to the solution and stir for 20-30 minutes at room temperature. A small amount of acetic acid can be added to catalyze iminium formation if the reaction is sluggish.
In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture. Note: The reaction may be mildly exothermic.
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting pyrrolidine is consumed.
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-benzyl-3-(dimethylphosphoryl)pyrrolidine.
Reagent/Parameter
Rationale for Choice
Expected Outcome
Reducing Agent
NaBH(OAc)₃
Selectively reduces iminium ion over aldehyde, preventing alcohol by-product. Good yields (typically >85%).
Solvent
DCM / DCE
Aprotic, non-coordinating solvents that solubilize reagents well.[1]
Stoichiometry
Slight excess of aldehyde
Drives iminium formation to completion.
Quench
Saturated NaHCO₃
Neutralizes any remaining acid and destroys excess reducing agent.
N-Acylation: Synthesis of Amides
N-acylation converts the secondary amine into a neutral amide, which can serve as a metabolic blocker, a hydrogen bond acceptor, or a synthetic intermediate. The reaction is typically high-yielding and proceeds under mild conditions.
Application Note: N-Acylation with Acid Chlorides
The reaction of 3-(dimethylphosphoryl)pyrrolidine with an acid chloride is a rapid and efficient method for amide bond formation.
Causality & Expertise: This is a classic nucleophilic acyl substitution. The pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is required to neutralize the hydrochloric acid (HCl) by-product.[4] Without a base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Protocol: N-Acetylation
This protocol details the synthesis of N-acetyl-3-(dimethylphosphoryl)pyrrolidine.
Materials:
3-(Dimethylphosphoryl)pyrrolidine (1.0 equiv)
Acetyl Chloride (1.2 equiv)
Triethylamine (Et₃N) (1.5 equiv)
Dichloromethane (DCM) (approx. 0.2 M concentration)
Procedure:
Dissolve 3-(dimethylphosphoryl)pyrrolidine in DCM in a round-bottom flask equipped with a stir bar.
Add triethylamine (1.5 equiv) to the solution.
Cool the flask to 0 °C in an ice bath.
Slowly add acetyl chloride (1.2 equiv) dropwise via syringe. A white precipitate of triethylammonium chloride will form.
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC or LC-MS.
Upon completion, dilute the reaction mixture with DCM and wash with water, followed by a saturated aqueous NaHCO₃ solution, and finally brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The resulting N-acetyl-3-(dimethylphosphoryl)pyrrolidine is often pure enough for subsequent use, but can be purified by chromatography or crystallization if necessary.
N-Arylation: Buchwald-Hartwig Amination
The formation of a C(sp²)-N bond to introduce an aryl or heteroaryl group is a cornerstone of modern synthetic chemistry. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that achieves this transformation with high efficiency and broad scope.[5][6]
This reaction couples an amine with an aryl halide or triflate. Its success relies on a carefully orchestrated catalytic cycle involving a palladium catalyst, a specialized bulky, electron-rich phosphine ligand, and a base.[7]
Causality & Expertise:
Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃.
Ligand: The ligand is arguably the most critical component. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group are essential.[7] They promote the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final, turnover-limiting reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[5][7]
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used.[8] The base's role is to deprotonate the amine (or an intermediate palladium-amine complex), making the nitrogen a more potent nucleophile for displacement of the halide from the palladium center.[5]
Toluene or Dioxane (anhydrous, degassed) (approx. 0.1 M concentration)
Procedure:
Glovebox Recommended: To an oven-dried Schlenk tube or reaction vial, add Pd₂(dba)₃, XPhos, and NaOtBu. The use of an inert atmosphere glovebox is highly recommended for weighing and dispensing these air-sensitive reagents.
Evacuate and backfill the reaction vessel with an inert gas (N₂ or Argon) three times.
Add the anhydrous, degassed solvent (Toluene or Dioxane) via syringe.
Add bromobenzene (1.0 equiv) followed by 3-(dimethylphosphoryl)pyrrolidine (1.2 equiv) via syringe.
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitor the reaction by LC-MS. The reaction is typically complete within 4-24 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the pad with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the residue by flash column chromatography to afford the desired N-phenyl-3-(dimethylphosphoryl)pyrrolidine.
Component
Role & Rationale
Common Issues & Solutions
Pd₂(dba)₃ / XPhos
Precatalyst/Ligand system. XPhos is a bulky, electron-rich ligand that accelerates reductive elimination.[7]
Low Conversion: Ensure reagents and solvent are anhydrous and oxygen-free. Increase catalyst/ligand loading slightly.
NaOtBu
Strong, non-nucleophilic base to facilitate amine deprotonation.
Substrate Incompatibility: If the substrate has base-sensitive groups (e.g., esters), a weaker base like K₃PO₄ or Cs₂CO₃ may be used, though this may require higher temperatures or longer reaction times.[5]
Toluene / Dioxane
High-boiling, non-coordinating solvents suitable for cross-coupling.
Solubility Issues: For highly polar substrates, a co-solvent like t-BuOH might be beneficial.
Kaźmierczak-Barańska, J., et al. (2020). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate Derivatives. Molecules, 25(21), 5229. [Link]
Alinezhad, H., et al. (2009). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Tetrahedron Letters, 50(6), 659-661. [Link]
Wang, L., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(11), 2991. [Link]
Ameur, M., et al. (2012). Highly diastereoselective synthesis of N-substituted 4-(diethoxyphosphoryl)-pyrrolidines-3-carboxylate starting from tetraethyl methylenediphosphonate. Mediterranean Journal of Chemistry, 2(1), 347-354. [Link]
Billingsley, K. L., & Buchwald, S. L. (2018). Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 47(11), 3684-3688. [Link]
Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Chem, 4(12), 2838-2849.e5. [Link]
Popiołek, Ł., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 26(11), 3369. [Link]
Reddy, C. K., et al. (2014). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic letters, 16(16), 4158–4161. [Link]
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
Helsley, G. C., et al. (1978). Synthesis and Analgetic Activity of Some 1- Substituted 3-Pyrrolidinylanilides and Dihydrobenzoxazinones. Journal of Medicinal Chemistry, 21(3), 309-312. [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
Da Silva, A. B. F., et al. (2020). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]
Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Chem, 4(12), 2838-2849.e5. [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]
Jones, R. C. F., et al. (1990). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. Journal of the Chemical Society, Perkin Transactions 1, 1959-1968. [Link]
Technical Support Center: Purification of Hydrophilic Phosphine Oxide Derivatives
Welcome to the technical support center for the purification of hydrophilic phosphine oxide derivatives. Researchers, scientists, and drug development professionals frequently encounter phosphine oxides as byproducts in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of hydrophilic phosphine oxide derivatives. Researchers, scientists, and drug development professionals frequently encounter phosphine oxides as byproducts in crucial synthetic reactions like the Wittig, Mitsunobu, and Staudinger reactions.[1][2] The inherent polarity of the phosphine oxide group, which makes these compounds valuable in medicinal chemistry for properties like high solubility and metabolic stability, also presents significant purification challenges.[3] Their hydrophilic nature often leads to co-elution with polar products in chromatography and complicates traditional extraction and crystallization protocols.[2]
This guide provides practical, field-proven solutions to common issues encountered during the purification of these valuable but challenging molecules. We will explore the causality behind experimental choices and offer robust, self-validating protocols to enhance your lab's efficiency and success rate.
Frequently Asked Questions (FAQs)
Q1: Why are hydrophilic phosphine oxides so difficult to separate from my desired polar product?
A1: The core of the problem lies in shared physicochemical properties. The P=O bond is highly polar and an excellent hydrogen bond acceptor, similar to many functional groups in polar drug candidates (e.g., hydroxyls, amides).[3][4] This leads to:
Similar Chromatographic Behavior: Both your product and the phosphine oxide byproduct may have strong affinities for polar stationary phases (like silica) and similar solubilities in polar mobile phases, causing them to co-elute.[2]
Shared Solubility Profiles: Solvents that effectively dissolve your hydrophilic product are very likely to dissolve the hydrophilic phosphine oxide byproduct, making selective precipitation or crystallization challenging.[5]
Q2: I am working on a large-scale synthesis. Is column chromatography my only option?
A2: Absolutely not. Column chromatography is often impractical and costly for large-scale operations due to high solvent consumption and time investment.[1][6] Several chromatography-free methods are highly effective and scalable:
Selective Precipitation/Crystallization: This method exploits subtle differences in solubility.[2][5]
Metal Salt Complexation: Phosphine oxides can form insoluble complexes with specific metal salts, which can then be easily removed by filtration.[5][7]
Acid-Base Extraction: If your molecule has acidic or basic handles, you can sometimes use pH adjustments to move your product into an aqueous layer, leaving the neutral phosphine oxide behind, though this is less effective if the phosphine oxide has some water solubility.
Q3: What is the first thing I should try if my standard silica gel column fails to give good separation?
A3: Before abandoning chromatography, consider modifying the technique. If normal-phase silica fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent next step. HILIC uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[8] This technique is specifically designed for highly polar compounds that are poorly retained in reversed-phase chromatography.[8]
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental failures in a question-and-answer format, providing both the underlying cause and a step-by-step solution.
Problem 1: My product and the phosphine oxide byproduct are co-eluting during silica gel chromatography.
Primary Cause: The polarity of your product and the phosphine oxide are too similar for the selected solvent system to resolve on a standard silica stationary phase.
Solution 1: Switch to HILIC (Aqueous Normal Phase).
Why it Works: HILIC operates on a different retention mechanism than standard normal-phase chromatography. It relies on partitioning the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. This often provides a unique selectivity for highly polar compounds that normal-phase cannot achieve.[8]
Protocol: HILIC Flash Chromatography
Column Selection: Choose a HILIC-rated column (e.g., bare silica, Diol, or Amine-functionalized).[8]
Sample Loading: Dissolve your crude sample in a minimal amount of a strong solvent (like DMSO or water), then dilute with acetonitrile. Alternatively, adsorb the sample onto a solid support like Celite®.[8]
Mobile Phase:
Solvent A: Acetonitrile (MeCN)
Solvent B: Water (often with a modifier like 0.1% formic acid or ammonium acetate to improve peak shape)
Gradient: Start with a high percentage of organic solvent and gradually increase the aqueous portion. A typical gradient might be 95:5 MeCN:Water to 50:50 MeCN:Water over 10-15 column volumes.[8]
Monitoring: Monitor elution using Thin Layer Chromatography (TLC) or an inline UV detector.
Why it Works: CCC is a liquid-liquid partition chromatography technique that avoids solid supports, thus eliminating irreversible adsorption. It is highly effective for separating compounds with similar polarities. A standardized method using a hexane/ethyl acetate/methanol/water solvent system has been shown to provide high recovery and purity for separating products from triphenylphosphine oxide (TPPO).[9][10]
Problem 2: I tried to precipitate the phosphine oxide using a non-polar solvent, but my product crashed out as well.
Primary Cause: Your product, while hydrophilic, still has limited solubility in the non-polar "anti-solvent" (e.g., hexanes, ether), especially at the concentrations used.[7]
Solution: Metal Salt Complexation.
Why it Works: The oxygen atom of the phosphine oxide is a strong Lewis base and can coordinate with Lewis acidic metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[5] This forms a stable, insoluble metal-phosphine oxide complex that precipitates from a variety of polar organic solvents, leaving your polar product in the solution.[5][11]
Protocol: ZnCl₂ Precipitation in a Polar Solvent
Dissolution: Dissolve the crude reaction mixture in a polar solvent where both your product and the phosphine oxide are soluble (e.g., ethanol, ethyl acetate, THF).[5][12]
Reagent Addition: Add solid zinc chloride (ZnCl₂), typically 2 equivalents relative to the estimated amount of phosphine oxide.[11][12]
Precipitation: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[7][11] If precipitation is slow, gentle scraping of the flask's interior can induce it.
Isolation: Filter the mixture through a pad of Celite® or a Büchner funnel to remove the insoluble complex.[5]
Work-up: The filtrate, containing your purified product, can then be concentrated. A final aqueous workup may be necessary to remove any excess zinc salts.
Problem 3: After adding ZnCl₂, I got an unfilterable oil or goo instead of a solid precipitate.
Primary Cause: This often happens if residual water is present in the solvent or if the concentration of the complex is too high, preventing proper crystallization.[7]
Troubleshooting Steps:
Ensure Anhydrous Conditions: Use anhydrous solvents for the precipitation process. Water can interfere with the coordination and lead to oily complexes.[7]
Dilute: Try diluting the mixture with more of the anhydrous polar solvent. This can lower the concentration below the point where it "oils out."
Induce Solidification: After adding the ZnCl₂, cool the mixture in an ice bath. The lower temperature can significantly decrease the solubility of the complex and promote the formation of a filterable solid.[7]
Data & Method Selection
Choosing the right purification strategy from the outset can save significant time and resources. The following decision tree and data table are designed to guide your selection process.
Purification Method Selection Workflow
Comparison of Common Purification Techniques
Method
Principle
Best For
Advantages
Disadvantages
Precipitation/Crystallization
Differential Solubility
Non-polar to moderately polar products where the phosphine oxide is insoluble in a chosen solvent (e.g., hexane, ether).[2][5]
Ineffective if the product is also insoluble in the anti-solvent or has a very similar solubility profile to the phosphine oxide.[5]
Metal Salt Complexation
Lewis Acid-Base Chemistry
Polar products that are soluble in polar organic solvents (e.g., EtOH, EtOAc, THF).[5][11]
Highly effective for polar compounds, scalable, chromatography-free, works where simple precipitation fails.[5][12]
Requires an additional reagent (metal salt), may require anhydrous conditions, can result in oils if not optimized.[7]
Silica Gel Chromatography
Adsorption
Products with a significant polarity difference from the phosphine oxide.
Well-understood, widely available, good for small-scale and initial purity assessment.
Often fails for polar products (co-elution), not easily scalable, high solvent consumption.[1][2][6]
HILIC
Partitioning
Highly polar, water-soluble products that co-elute with phosphine oxide on standard silica.[8]
Excellent selectivity for polar compounds, complementary to reversed-phase and normal-phase.[8]
Requires specific columns and solvent systems, may be more expensive than standard silica.
References
Benchchem. (2025). Technical Support Center: Removal of Phosphine Oxide Byproducts from Wittig Reactions. Benchchem.
Kumar, P., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]
ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega.
Not Voodoo. (n.d.). Remove Sticky Reagents during Workup. Available at: [Link]
Benchchem. (2025). The Persistent Problem of Phosphine Oxides: A Comparative Guide to Facile Removal in Organic Synthesis. Benchchem.
Benchchem. (2025). Technical Support Center: Purification of Reactions from Triphenylphosphine Oxide. Benchchem.
Google Patents. (1999). Purification of tertiary phosphine oxides.
European Patent Office. (2004). Process for purifying phosphine oxides. Available at: [Link]
Shenvi Lab. (n.d.). Work up tips. Available at: [Link]
Edwards, N., et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Journal of Chromatography A. Available at: [Link]
University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]
SIELC. (n.d.). Separation of Phosphine oxide, diphenyl(methoxymethyl)- on Newcrom R1 HPLC column. Available at: [Link]
Organic Chemistry Portal. (n.d.). Removing Triphenylphosphine Oxide. Available at: [Link]
ResearchGate. (2025). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Available at: [Link]
Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. Available at: [Link]
University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]
Semantic Scholar. (2018). Synthesis of phosphine oxide based amphiphilic molecules via ring-opening Wittig olefination of a macrocyclic phosphoranylidene. Available at: [Link]
Wired Chemist. (n.d.). Recrystallization. Available at: [Link]
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. Available at: [Link]
ResearchGate. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column?. Available at: [Link]
ResearchGate. (2025). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Available at: [Link]
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Available at: [Link]
Finkbeiner, P., et al. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
ACS Publications. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics. Available at: [Link]
Technical Support Center: Purification of Dimethyl(pyrrolidin-3-yl)phosphine Oxide
Prepared by the Senior Application Scientist Team Welcome to the technical support center for dimethyl(pyrrolidin-3-yl)phosphine oxide. This guide is designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for dimethyl(pyrrolidin-3-yl)phosphine oxide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in purifying this valuable building block. Dimethyl(pyrrolidin-3-yl)phosphine oxide is a highly polar and often hygroscopic compound, which presents unique purification challenges that cannot be solved with routine laboratory protocols.[1][2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues, explaining the causality behind each experimental choice to ensure you can adapt these methods to your unique experimental context.
This section addresses the most common initial challenges encountered when handling crude dimethyl(pyrrolidin-3-yl)phosphine oxide.
Q1: My ¹H NMR spectrum shows broad peaks and a significant water signal. How can I effectively dry the compound?
A1: This is a very common issue. Phosphine oxides are known to be hygroscopic and can form strong hydrogen bonds with water.[3] Furthermore, if hydrogen peroxide was used in the synthesis to oxidize the corresponding phosphine, stable H₂O₂ adducts can form.[3][4] Simply drying under high vacuum is often insufficient.
Recommended Protocol: Azeotropic Drying and Molecular Sieve Treatment
The most effective method involves the removal of water via azeotropic distillation followed by treatment with molecular sieves to break down any peroxide adducts and scavenge residual water.[4]
Step-by-Step Protocol:
Dissolve the crude dimethyl(pyrrolidin-3-yl)phosphine oxide in toluene.
Concentrate the solution on a rotary evaporator. The toluene-water azeotrope will co-distill, effectively removing the bulk of the water. Repeat this process 2-3 times.
Re-dissolve the resulting residue in a dry, inert solvent like toluene or dichloromethane (DCM).
Add activated 4 Å molecular sieves to the solution. Research has shown that molecular sieves can safely and effectively decompose bound hydrogen peroxide and adsorb the resulting water.[4]
Stir the mixture at room temperature for at least 4 hours. For faster results, the process can be completed in 1 hour at 60°C.[4]
Filter off the molecular sieves and remove the solvent under reduced pressure to yield the dried product.
Q2: The product is a brown or greyish solid/oil. What is the likely cause of this discoloration and how can it be removed?
A2: Discoloration, particularly grey, black, or brown tints, is almost always indicative of residual palladium from a cross-coupling reaction used during the synthesis.[5][6] Palladium catalysts are widely used for C-P bond formation but can be notoriously difficult to remove completely, often requiring specialized techniques.[7][8]
For minor discoloration, a simple treatment with activated carbon can be effective. However, for significant contamination, a more targeted approach as detailed in Guide 3 will be necessary.
Q3: I'm attempting to purify my compound using flash chromatography on a standard C18 silica column, but it elutes immediately in the void volume. What is happening?
A3: This is expected behavior for a highly polar molecule like dimethyl(pyrrolidin-3-yl)phosphine oxide. Traditional reversed-phase chromatography relies on hydrophobic interactions between the analyte and the nonpolar stationary phase (like C18). Highly polar compounds have minimal interaction and are swept through the column with the polar mobile phase, resulting in no retention or separation.[1][2]
Solution: Switch to a Polar-Compatible Chromatography Mode
You must use a chromatographic technique designed for polar analytes. The two most effective methods are:
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred method for retaining and separating very polar compounds. It uses a polar stationary phase (like bare silica, amine, or diol) and a high-organic mobile phase.[9][10]
Acid-Base Extraction/Crystallization: This non-chromatographic method leverages the basicity of the pyrrolidine nitrogen and the phosphine oxide group to achieve purification.[11]
Detailed protocols for these advanced techniques are provided in the guides below.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Purification by Acid-Salt Crystallization (Non-Chromatographic)
Issue: The crude material is contaminated with non-polar or neutral organic impurities (e.g., unreacted starting materials, non-basic side products).
Principle: This powerful technique exploits the basic nature of the phosphine oxide group. Tertiary phosphine oxides can react with strong acids to form crystalline salts.[11] These salts often have significantly different solubility profiles from the parent compound and organic impurities, allowing for separation by crystallization and filtration. The pure phosphine oxide is then regenerated by treatment with a base.
Caption: Workflow for purification via acid-salt crystallization.
Step-by-Step Protocol:
Dissolution: Dissolve the crude dimethyl(pyrrolidin-3-yl)phosphine oxide in a suitable inert organic solvent that preferentially dissolves the phosphine oxide but not its salt (e.g., chlorobenzene, toluene).[11]
Acid Addition: Slowly add a strong acid, such as oxalic acid or sulfuric acid, to the solution while stirring. The reaction can be performed at temperatures ranging from 0°C to 150°C.[11]
Crystallization: Stir the mixture. The phosphine oxide acid salt should begin to crystallize and precipitate out of the solution. Cooling the mixture can aid this process.
Isolation: Separate the crystallized acid salt from the reaction mixture by filtration. The majority of non-basic organic impurities will remain in the filtrate.
Liberation: Treat the isolated salt with an aqueous base (e.g., sodium hydroxide solution) to neutralize the acid and regenerate the free tertiary phosphine oxide.
Extraction: Extract the liberated phosphine oxide from the aqueous mixture using an inert organic solvent (e.g., dichloromethane or ethyl acetate).
Final Isolation: Dry the organic phase (e.g., with MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Guide 2: Advanced Chromatographic Purification using HILIC
Issue: The product needs to be separated from other polar impurities that are not easily removed by extraction or crystallization.
Principle: HILIC is a variant of normal-phase chromatography that is ideal for highly polar compounds.[10] It typically uses a polar stationary phase (like silica or a polar-bonded phase) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[9] The polar analytes are retained by partitioning into a water-enriched layer on the surface of the stationary phase. Retention is decreased by increasing the concentration of the polar solvent (water).
Parameter
Recommended Starting Condition
Rationale
Column
Bare Silica, Amide, or Diol functionalized
Provides a polar stationary phase for hydrophilic interaction.[1][10]
Mobile Phase A
Acetonitrile (ACN)
The weak, non-polar solvent in the HILIC mobile phase system.
Mobile Phase B
Water with 0.1% Formic Acid or Acetic Acid
The strong, polar solvent. Acid improves peak shape for basic analytes.
Initial Gradient
95% ACN / 5% Water
Start with high organic content to ensure retention of the polar analyte.
Final Gradient
50% ACN / 50% Water
End with a higher water concentration to elute all polar compounds.
Flow Rate
1 mL/min (for analytical scale)
Standard starting point, adjust as needed based on column dimensions.
Detection
ELSD, CAD, or LC-MS
The compound lacks a strong chromophore, so UV detection is not ideal.
Step-by-Step Protocol for Method Development:
Column Selection: Choose a HILIC-rated column (e.g., a bare silica or amide-bonded phase column).
Solvent Preparation: Prepare Mobile Phase A (e.g., Acetonitrile) and Mobile Phase B (e.g., Water + 0.1% Formic Acid).
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95:5 A:B) for at least 10-15 column volumes. This is critical for reproducible results in HILIC.
Scouting Gradient: Perform an initial broad gradient run (e.g., 95% A to 50% A over 10-15 minutes) to determine the approximate elution conditions for your compound and impurities.
Optimization: Based on the scouting run, adjust the gradient to improve the separation between your product and any closely eluting impurities. A shallower gradient around the elution point of your target compound will increase resolution.
Guide 3: Removal of Residual Palladium Contamination
Issue: ICP-MS or other analyses confirm the presence of palladium, a common contaminant from synthetic cross-coupling reactions.[12]
Principle: Palladium removal requires agents that can strongly chelate or bind to the metal, allowing it to be separated from the organic product. This can be achieved through liquid-liquid extraction with an aqueous scavenger solution or by passing the product through a solid-supported scavenger resin.
Caption: Decision workflow for removing residual palladium.
Protocol 3A: Liquid-Liquid Extraction with a Scavenger
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
Prepare an aqueous solution of a palladium scavenger. An aqueous solution of cysteine hydrochloride is highly effective as palladium is very thiophilic.[13] A solution of sodium thiosulfate can also be used.
Wash the organic solution with the aqueous scavenger solution 1-3 times in a separatory funnel.
Follow with a water wash and then a brine wash.
Dry the organic layer, filter, and concentrate to yield the product with reduced palladium content.
Protocol 3B: Solid-Phase Scavenging
Select a commercially available solid-supported palladium scavenger. These are often silica gels functionalized with thiols, amines, or other chelating groups.[7]
Dissolve the crude product in a suitable solvent.
The scavenger can be used in two modes:
Batch Mode: Add the scavenger resin to a flask containing the product solution and stir for several hours. Filter off the resin.
Flow Mode (Recommended): Pack the scavenger resin into a small column or cartridge. Pass the solution of the crude product through the column. The resin will bind the palladium, and the purified product will be collected in the eluent.
Rinse the column with a small amount of fresh solvent to ensure complete recovery of the product.
Combine the eluent and the rinse, and remove the solvent under reduced pressure.
References
ChemRxiv. (n.d.). Electrochemical oxidative dynamic kinetic resolution of phosphines using chiral supporting electrolytes.
PubMed. (2025, July 16). Dynamic kinetic resolution of phosphines with chiral supporting electrolytes.
ACS Catalysis. (2025, March 3). Kinetic Resolution of α,β-Unsaturated Tertiary Phosphine Oxides via Alkene E → Z Isomerization Catalyzed by a Photoexcited Chiral Copper Complex.
Google Patents. (n.d.). US5892121A - Purification of tertiary phosphine oxides.
RSC Publishing. (2020, September 2). Access to P-chiral sec- and tert-phosphine oxides enabled by Le-Phos-catalyzed asymmetric kinetic resolution.
Scientific Study & Research. (2007). PURIFICATION OF TRI-n-OCTYL PHOSPHINE OXIDE BY EXTRACTION AND PRECIPITATION. EXTRACTION OF Zn, Mo AND Fe IN ACID MEDIUM.
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
RSC Publishing. (2019, November 6). Enantioselective synthesis of P-chiral tertiary phosphine oxides with an ethynyl group via Cu(I)-catalyzed azide–alkyne cycloaddition.
Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros.
ResearchGate. (2025, August 6). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts.
Dalton Transactions (RSC Publishing). (2011, December 9). Synthesis, purification , and characterization of phosphine oxides and their hydrogen peroxide adducts.
Dalton Transactions (RSC Publishing). (n.d.). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts.
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
ResearchGate. (2025, November 4). Selective recovery of Palladium using an innovative functional polymer containing phosphine oxide | Request PDF.
Benchchem. (n.d.). Technical Support Center: Removal of Phosphine Oxide Byproducts from Wittig Reactions.
PhosphonicS. (2024, November 7). Palladium removal test kits.
LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis.
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
University of Groningen. (2013, November 26). Consecutive dynamic resolutions of phosphine oxides Kortmann, Felix A.
Benchchem. (n.d.). The Persistent Problem of Phosphine Oxides: A Comparative Guide to Facile Removal in Organic Synthesis.
Google Patents. (n.d.). Process for the removal of residual palladium from polyketones.
PMC. (n.d.). α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review.
Enamine. (n.d.). Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks.
ResearchGate. (2025, August 10). A Superior Method for the Reduction of Secondary Phosphine Oxides.
Phosphine Oxide Reaction Dynamics: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for Phosphine Oxide Reaction Dynamics. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the dual nature...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Phosphine Oxide Reaction Dynamics. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the dual nature of phosphine oxides (
). Whether you are trying to purge them as a stoichiometric waste byproduct or trying to catalytically reduce them to close a redox cycle, understanding the fundamental thermodynamics of the phosphoryl bond is critical to optimizing your reaction conditions.
Section 1: The Thermodynamic Challenge of the P=O Bond
FAQ: What drives the exceptional stability of the phosphine oxide bond, and why does it act as a thermodynamic sink in synthesis?
Scientist's Insight:
The stability of the P=O bond is not merely a result of a standard coordinate covalent interaction. It arises from a highly polarized
-bond formed by the oxygen orbital donating to the phosphorus, reinforced by significant -backbonding from the oxygen and lone pairs into the antibonding P–C orbitals[1]. This electronic structure yields an exceptionally high bond dissociation energy (~130 kcal/mol)[2].
While this massive thermodynamic driving force is exactly what makes the Wittig, Mitsunobu, and Appel reactions so efficient, it turns the resulting phosphine oxide into a "thermodynamic sink." Breaking this bond to regenerate the active phosphine requires overcoming a massive activation barrier, which historically mandated harsh stoichiometric reductants (like
or phosgene derivatives).
Logical relationship between P=O electronic structure and its macroscopic properties.
FAQ: How can I efficiently remove stoichiometric triphenylphosphine oxide (TPPO) on a large scale without relying on column chromatography?
Scientist's Insight:
TPPO is a ubiquitous byproduct that complicates downstream processing due to its broad solubility in mid-polar organic solvents (like THF and DCM). To bypass chromatography, you must exploit the divergence in physicochemical properties between TPPO and your target API/product[3]. The two most reliable, field-proven methods are selective precipitation using non-polar anti-solvents and Lewis acid complexation[4].
Protocol 1: Chromatography-Free TPPO Precipitation via Solvent Swapping
Causality: TPPO is highly crystalline but practically insoluble in cold, non-polar aliphatic hydrocarbons. By swapping the reaction solvent for cyclohexane or heptane, we force the hydrogen-bond-lacking TPPO to crash out of solution while the less polar product remains dissolved.
Concentration: Concentrate the crude reaction mixture under reduced pressure to completely remove the primary reaction solvent (e.g., THF, Toluene, or DCM). Do not skip this step; even trace THF can solubilize TPPO.
Solvent Swap: Resuspend the crude residue in a minimal amount of warm toluene (to ensure product solubility), then slowly add a non-polar anti-solvent such as cyclohexane (typically a 1:4 Toluene:Cyclohexane ratio)[3].
Thermal Cycling: Heat the suspension to 60 °C to ensure complete dissolution of the target product, then slowly cool the mixture to 0 °C with continuous stirring. The TPPO will selectively crystallize as a dense white solid.
Filtration & Validation (Self-Validating Step): Filter the precipitate over a celite plug and wash with cold cyclohexane. Validate the removal by analyzing the concentrated filtrate via
NMR; the characteristic TPPO singlet at ~29 ppm should be completely absent.
FAQ: How do I optimize conditions for the in situ catalytic reduction of phosphine oxides to regenerate active phosphines?
Scientist's Insight:
Closing the catalytic cycle in redox-driven Wittig or Mitsunobu reactions requires reducing the P=O bond in situ using mild silanes (e.g., phenylsilane,
). Because the P=O bond is so stable, the oxygen atom must be strongly activated by a Lewis acid. This electrophilic activation pulls electron density away from the phosphorus center, making it susceptible to hydride attack from the silane. Recent breakthroughs utilize main-group Lewis superacids, such as the silicon complex , which effectively polarize the P=O bond and promote reduction under much milder conditions than traditional metal catalysts[5].
Protocol 2: Catalytic Reduction of
using a Lewis Superacid
Causality: The perfluorinated pinacolato silicon complex acts as a Lewis superacid, binding the phosphoryl oxygen. This lowers the LUMO of the phosphine oxide, allowing the relatively weak hydride donor (
) to attack the phosphorus atom, ultimately expelling a benign siloxane byproduct.
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the phosphine oxide substrate (1.0 equiv) and the Lewis superacid catalyst
Reagent Addition: Dissolve the solid mixture in anhydrous toluene. Slowly add phenylsilane (
, 1.5 equiv) dropwise via a micro-syringe.
Reaction: Seal the flask, transfer it to a fume hood, and heat the mixture to 100 °C for 12–24 hours.
Isolation & Validation (Self-Validating Step): Cool the reaction to room temperature. Pass the mixture through a short silica pad (if the resulting phosphine is air-stable) or distill directly under vacuum. Confirm the reduction via
NMR by observing the quantitative shift from ~29 ppm () to ~ -5 ppm ().
Table 2: Silane-Mediated Reduction Conditions for Phosphine Oxides
Section 4: Leveraging Phosphine Oxide Stability in Materials
FAQ: When is the extreme stability of the phosphine oxide bond actually an advantage?
Scientist's Insight:
While synthetic organic chemists view phosphine oxides as a waste hurdle, materials scientists actively engineer them into polymer backbones. Incorporating phosphine oxide moieties into polyimides significantly enhances flame retardancy, thermal oxidative stability, and organic solubility without compromising the glass transition temperature (
)[6]. During combustion, the highly stable phosphoryl group promotes rapid char formation, which acts as a thermal insulator for the underlying material layers.
Table 3: Thermal Properties of Phosphine Oxide-Based Polyimides
troubleshooting N-alkylation of 3-(dimethylphosphoryl)pyrrolidine
Executive Summary: The "Dual-Polarity" Challenge Researchers working with 3-(dimethylphosphoryl)pyrrolidine often underestimate the physicochemical influence of the dimethylphosphine oxide (DMPO) group. Unlike standard p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Dual-Polarity" Challenge
Researchers working with 3-(dimethylphosphoryl)pyrrolidine often underestimate the physicochemical influence of the dimethylphosphine oxide (DMPO) group. Unlike standard pyrrolidines, this molecule possesses a "Dual-Polarity" profile:[1]
The Nucleophile: The secondary amine (pyrrolidine nitrogen).[1]
The Solubility Sink: The phosphine oxide (
) moiety, which is highly polar, hygroscopic, and a strong hydrogen bond acceptor.[1]
The Failure Mode: Standard N-alkylation protocols often succeed chemically, but fail during isolation .[1] The product’s high water solubility causes massive material loss during conventional aqueous workups (e.g., EtOAc/Water extraction).[1]
This guide provides a self-validating workflow to overcome these solubility traps and reactivity issues.
Module 1: Reaction Optimization (Synthesis)
Scenario A: You are using an Alkyl Halide (
)
Method: Direct
Displacement
Q: My reaction is stalling, or I am seeing over-alkylation (quaternization). What is the fix?
A: The DMPO group at the 3-position exerts a mild electron-withdrawing effect (inductive), slightly lowering the nucleophilicity of the nitrogen compared to unsubstituted pyrrolidine.
The Fix (Stalling): Switch to Cesium Carbonate (
) in Acetonitrile (MeCN) or DMF . The "Cesium Effect" increases the solubility of the carbonate base in organic media, enhancing the deprotonation rate of the ammonium intermediate.
The Fix (Over-alkylation): Strict stoichiometry is required.
Protocol: Add the alkyl halide (0.95 eq) dropwise to a solution of the amine (1.0 eq) and base (2.0 eq) at 0°C. Do not use excess electrophile.
Q: The reaction turns into a gum and yields are low.[1] Is the
group interfering?
A: Likely yes, but not chemically—physically.[1] The
group coordinates strongly with water and alcohols.[1] If you use standard Sodium Borohydride () in Methanol, the hygroscopic nature of the product makes it difficult to remove boron salts later.
The Fix: Use Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) or DCM .
Why: STAB is milder and allows the reaction to proceed in non-protic solvents, preventing the "gummy" coordination complexes often seen with phosphine oxides in methanol.[1]
Module 2: Isolation & Purification (The Critical Step)
CRITICAL WARNING: Do NOT attempt a standard Ether/Water or Hexane/Water extraction.[1] The phosphine oxide group will drag your product into the aqueous layer, and you will discard your product with the waste.
Workflow Visualization: The "Catch-and-Release" Strategy
Caption: Figure 1. Purification decision tree. Method A (SCX) is the industry standard for polar amines. Method B is a backup for large-scale where chromatography is cost-prohibitive.
Detailed Protocols
Method A: SCX "Catch-and-Release" (Recommended)
Best for: Small to medium scale (<5g), high purity needs.
Equilibration: Pre-wash an SCX (Strong Cation Exchange) cartridge with MeOH.[1]
Loading: Dissolve crude residue in minimal DCM or MeOH. Load onto the cartridge. The amine (basic) will bind to the sulfonic acid resin. The phosphine oxide group does not prevent this binding.[1]
Washing: Flush with 3-5 column volumes (CV) of Methanol .
Result: The ammonia displaces the product.[1] Collect this fraction.
Finish: Concentrate in vacuo. You will obtain the clean free base.[1]
Method B: The "Salting Out" Extraction
Best for: Large scale (>10g) or if SCX is unavailable.
Quench: Add minimal water to quench the reaction.[1]
Saturation: Add solid Potassium Carbonate (
) or NaCl until the aqueous layer is saturated.[1] This "salting out" effect reduces the solubility of the organic product in the water.
Extraction Solvent: Do not use pure DCM. Use a mixture of Chloroform:Isopropanol (3:1) or DCM:Isopropanol (9:1) . The alcohol component is necessary to solvate the polar
group and pull it into the organic phase.
Dry: Dry over
(Magnesium sulfate can sometimes coordinate with phosphine oxides; Sodium sulfate is safer).[1]
Module 3: Analytical Validation
Q: My NMR looks messy. I see extra splitting. Is my product impure?
A: Not necessarily. The Phosphorus-31 nucleus (
, 100% abundance) has a spin of 1/2. It couples to protons and carbons nearby, causing signal splitting that looks like impurities to the untrained eye.[1]
NMR (decoupled). You should see a single sharp peak.[1] If you see a second peak shifted slightly, you may have protonated species or metal coordination.[1]
Module 4: FAQs
Q: Can I use HCl to make the salt form?A: Yes, but be careful. Phosphine oxides are Lewis bases.[1] Strong acids can protonate the
oxygen as well as the amine nitrogen under very acidic conditions, leading to complex hygroscopic salts.[1] For stable salt formation, Oxalic Acid or Fumaric Acid in acetone often yields better crystalline solids than HCl for this class of compounds.[1]
Q: Is the phosphine oxide group stable?A: Extremely. Unlike phosphonates or phosphites, the
bond is very robust.[1] It will survive strong aqueous acids, bases, and high temperatures.[1] It will not survive strong reducing agents like (which can reduce to , a foul-smelling phosphine).[1]
References
Biotage. (2023).[1][5] How should I purify a complex, polar, amide reaction mixture? (SCX Purification Protocols).
National Institutes of Health (PubChem). (2025).[1] 3-(Dimethylamino)pyrrolidine and Phosphine Oxide Properties.[1]
Organic Syntheses. (2007). Working with Phosphine Oxides and Solubility Management.[1][8][9]
Fleck, T. J., et al. (2003).[1][10] Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine.[10] J. Org.[1] Chem. (Demonstrates pyrrolidine alkylation dynamics).
resolving enantiomers of 3-(dimethylphosphoryl)pyrrolidine
Technical Support Center: Chiral Resolution of 3-(dimethylphosphoryl)pyrrolidine Ticket ID: #RES-3DPP-001 Status: Open Subject: Methodologies for Enantiomeric Separation of 3-(dimethylphosphoryl)pyrrolidine Assigned Spec...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Chiral Resolution of 3-(dimethylphosphoryl)pyrrolidine
Ticket ID: #RES-3DPP-001
Status: Open
Subject: Methodologies for Enantiomeric Separation of 3-(dimethylphosphoryl)pyrrolidine
Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1]
Executive Summary & Strategic Overview
Welcome to the technical support center. You are attempting to resolve 3-(dimethylphosphoryl)pyrrolidine , a bifunctional molecule containing a secondary amine (pyrrolidine ring) and a polar phosphine oxide group (
Basicity: The secondary amine interacts strongly with silanols in HPLC columns, causing peak tailing.
Polarity: The dimethylphosphoryl group is a strong hydrogen bond acceptor and highly hygroscopic, complicating crystallization.
Recommendation Engine:
For < 100 mg (Analytical/Screening): Use Chiral SFC or HPLC with N-Boc derivatization.[1]
For > 10 g (Scale-up): Use Classical Diastereomeric Salt Crystallization with tartaric acid derivatives.[1]
For > 1 kg (Manufacturing): Consider Asymmetric Synthesis from chiral pool precursors (e.g., L-Malic acid) to avoid yield loss inherent in resolution (max 50% yield).[2]
Decision Matrix (Workflow Visualization)
The following diagram outlines the logical flow for selecting the optimal resolution strategy based on your current scale and purity requirements.
Figure 1: Strategic decision tree for selecting the resolution method based on experimental scale.[1]
Protocol A: Classical Resolution (Scale-Up)
Theory:
The pyrrolidine amine is basic enough to form stable salts with chiral organic acids. The phosphine oxide group, while polar, does not ionize but participates in hydrogen bonding, aiding crystal lattice formation.[2]
Use 0.5 to 1.0 equivalents of the resolving agent (L-DBTA).[1][3]
Why? The "Half-Quantity Method" (0.5 eq) often yields higher enantiomeric excess (ee) by precipitating the less soluble diastereomer while leaving the other in solution.[2]
Solvent System:
Start with Ethanol (95%) or Methanol/Water (9:1) .[2]
Note: Phosphine oxides are very soluble in alcohols.[1] If the salt does not precipitate, add Ethyl Acetate or Acetone as an anti-solvent.
Procedure:
Dissolve 10 g of racemic amine in 50 mL of warm Ethanol.[1]
Dissolve 0.5 eq (molar) of L-DBTA in 50 mL of warm Ethanol.
Mix solutions at 60°C.
Allow to cool slowly to room temperature (over 4–6 hours).
Critical Step: If oiling occurs (common with phosphine oxides), re-heat and add a seed crystal or a small amount of isopropanol.[2]
Theory:
Direct resolution of the free amine is difficult due to peak tailing. The phosphine oxide group is extremely polar. Protecting the amine with a Boc (tert-butyloxycarbonyl) group masks the basic nitrogen, allowing the chiral stationary phase (CSP) to recognize the chiral center influenced by the phosphine oxide.[2]
Workflow:
Derivatization: React amine with
/ in DCM (Yield >95%).
Separation: Inject Boc-protected intermediate.
Deprotection: Treat separated fraction with 4M HCl in Dioxane.
Why SFC?
Supercritical Fluid Chromatography (SFC) is superior for phosphine oxides because
is non-polar, but the methanol modifier solubilizes the polar oxide.[2] This orthogonal solubility often results in sharper peaks than Normal Phase HPLC.[1]
Troubleshooting & FAQ
Q1: The reaction mixture turned into a sticky oil instead of crystals. What happened?
Diagnosis: This is "Oiling Out," common with phosphine oxides due to their high polarity and hygroscopicity.[2]
Change Solvent: Switch from pure Ethanol to Ethanol/Ethyl Acetate (1:2) .
Seeding: You must obtain a seed crystal.[1] Try scratching the glass or doing a micro-scale evaporation in a vial to get the first crystal, then use that to seed the main batch.
Q2: I see peak tailing even with the Boc-protected compound.
Diagnosis: Residual silanol interactions or the phosphine oxide acting as a Lewis base.
Fix: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase.[2] For phosphine oxides, acidic modifiers (TFA) often sharpen the peak by protonating the
Q3: Can I determine Absolute Configuration (R vs S) without X-ray?
Answer: Not reliably. While you can compare optical rotation (
) with literature values for similar 3-substituted pyrrolidines, the phosphine oxide group can invert the expected sign of rotation compared to a carboxylate or alkyl group.[2]
Action: Perform X-ray crystallography on the DBTA salt. The absolute configuration of DBTA is known, allowing you to deduce the configuration of the amine.
References
Siedlecka, R. et al. "Synthesis and resolution of 3-amino-pyrrolidine derivatives."[1] Tetrahedron: Asymmetry, Vol 18, 2007.[2] (General protocol for 3-substituted pyrrolidine resolution using tartaric acid).
Keglevich, G. "Resolution of P-Heterocycles with Tartaric Acid Derivatives."[1] Symmetry, 2012.[2] (Specifics on phosphine oxide interactions with DBTA).
Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition.[1] (Standard text for HPLC method development).
Daicel Corporation. "Instruction Manual for CHIRALPAK® AD-H." (Column specifications for amylose-based separation).
Disclaimer: This guide assumes standard laboratory safety protocols. Phosphine oxides can be biologically active; handle with appropriate PPE.
Technical Support Center: 3-(dimethylphosphoryl)pyrrolidine HCl
Welcome to the technical support and troubleshooting center for 3-(dimethylphosphoryl)pyrrolidine hydrochloride (CAS: 2408958-90-5). As a secondary amine protected by a hydrochloride salt and functionalized with a dimeth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting center for 3-(dimethylphosphoryl)pyrrolidine hydrochloride (CAS: 2408958-90-5). As a secondary amine protected by a hydrochloride salt and functionalized with a dimethylphosphoryl moiety, this compound presents unique physicochemical behaviors. This guide is engineered for formulation scientists and medicinal chemists to troubleshoot stability issues, understand the causality behind degradation pathways, and implement self-validating handling protocols.
Core Troubleshooting & FAQs
Q: My batch of 3-(dimethylphosphoryl)pyrrolidine HCl turned into a viscous, sticky gum after being weighed on the benchtop. What happened, and is the compound chemically degraded?A: The compound has undergone deliquescence, which is a physical phase change rather than chemical degradation. 3-(dimethylphosphoryl)pyrrolidine HCl is exceptionally hygroscopic. The causality lies in its molecular structure: the dimethylphosphoryl group (-P(=O)Me₂) acts as a powerful hydrogen-bond acceptor, while the chloride anion of the protonated pyrrolidine further attracts moisture. When the ambient relative humidity (RH) exceeds the compound's Deliquescence Relative Humidity (DRH), water molecules rapidly coordinate to the crystal lattice, causing the solid to dissolve in its own absorbed moisture[1].
Actionable fix: See SOP 2 for the lyophilization recovery protocol.
Q: During solid-state formulation testing, our X-Ray Powder Diffraction (XRPD) and NMR data show the appearance of the free base form. Why is the HCl salt unstable in our blend?A: You are observing salt disproportionation[1]. When the HCl salt of a weakly basic secondary amine is exposed to high humidity or formulated with slightly basic excipients (e.g., magnesium stearate), the microenvironmental pH can shift above the
of the salt[2]. This triggers the migration or volatilization of HCl, converting the ionic salt back into the neutral free base, which has drastically different solubility and dissolution kinetics[2].
Actionable fix: Avoid basic excipients. Maintain strict anhydrous conditions during milling and blending to prevent the moisture-mediated proton transfer required for disproportionation.
Q: Do I need to worry about oxidation of the dimethylphosphoryl group during long-term storage?A: No. Unlike phosphines (P(III)) which are highly sensitive to atmospheric oxygen, the phosphorus atom in 3-(dimethylphosphoryl)pyrrolidine HCl is already in its highest oxidation state (P(V)). The primary degradation pathways are purely physical (moisture uptake)[1] or acid-base mediated (disproportionation)[2]. Inert gas storage is recommended strictly to exclude atmospheric moisture, not oxygen.
Quantitative Stability Metrics
The following table summarizes the critical thresholds and environmental boundaries required to maintain the structural integrity of the compound.
Parameter
Value / Threshold
Causality & Impact
Optimal Storage Temp
-20°C
Minimizes thermal kinetic energy, preventing HCl volatilization and maintaining the crystalline lattice.
Deliquescence RH (DRH)
< 40% RH at 25°C
High risk of moisture uptake due to the highly polar P=O moiety. Handling must occur in dry environments.
Shelf Life (Sealed)
> 24 months
When stored under Argon at -20°C, the lack of moisture ingress prevents physical degradation.
Excipient Compatibility
Avoid Mg Stearate
Basic microenvironments induce salt disproportionation and free base formation[2].
Causality: Opening a cold vial below the dew point causes instantaneous condensation of atmospheric moisture onto the hygroscopic lattice. This protocol incorporates a mass-balance check to validate that moisture has not been introduced.
Environmental Control: Purge a desiccator or glovebox with dry Argon gas (Nitrogen is acceptable, but Argon is denser and blankets the solid more effectively). Ensure ambient RH is <20%.
Thermal Equilibration: Bring the sealed stock vial of 3-(dimethylphosphoryl)pyrrolidine HCl to room temperature (approx. 30-45 minutes) before opening the seal.
Aliquoting: Rapidly weigh the required amount using a static-free, anhydrous spatula.
Validation (Weigh-back): Weigh the stock vial immediately after aliquoting. Calculate the mass difference. An unexplained mass increase of >0.5% indicates moisture absorption during handling, flagging the batch for potential re-drying.
Sealing: Backfill the stock vial with Argon, seal tightly with a PTFE-lined cap, wrap with Parafilm, and return immediately to -20°C storage.
SOP 2: Recovery of Deliquesced (Gummed) Compound
Causality: Attempting to dry a deliquesced gum in a standard vacuum oven often causes the compound to melt into an intractable oil or induces thermal degradation. Lyophilization removes water via sublimation, forcing the compound back into a crystalline state.
Solubilization: Dissolve the sticky gum in a minimal volume of anhydrous LC-MS grade Acetonitrile/Water (80:20 v/v).
Freezing: Flash-freeze the solution using a dry ice/acetone bath until completely solid.
Lyophilization: Place the frozen sample in a freeze-dryer operating at -50°C and <0.1 mbar for 24 to 48 hours.
Validation 1 (Karl Fischer Titration): Perform coulometric Karl Fischer titration on a 10 mg sub-sample. The water content must be <1.0% w/w to confirm successful desiccation.
Validation 2 (XRPD): Run X-Ray Powder Diffraction on a small aliquot to ensure the crystalline HCl salt lattice has been restored and no amorphous phase remains.
Mechanistic Visualization
The following diagram maps the environmental stress pathways that lead to compound failure, alongside the corrective recovery loop.
Figure 1: Environmental stress pathways and recovery of 3-(dimethylphosphoryl)pyrrolidine HCl.
Analytical Superiority in Pharmacophore Characterization: A Comparison Guide for 3-(dimethylphosphoryl)pyrrolidine
The incorporation of the dimethylphosphoryl group [–P(=O)(CH₃)₂] into saturated heterocycles, such as in 3-(dimethylphosphoryl)pyrrolidine , represents a strategic maneuver in modern medicinal chemistry. This modificatio...
Author: BenchChem Technical Support Team. Date: March 2026
The incorporation of the dimethylphosphoryl group [–P(=O)(CH₃)₂] into saturated heterocycles, such as in 3-(dimethylphosphoryl)pyrrolidine , represents a strategic maneuver in modern medicinal chemistry. This modification is utilized to modulate lipophilicity, enhance metabolic stability, and introduce a highly directional hydrogen-bond acceptor. However, characterizing this highly polar, phosphorus-containing aliphatic amine presents distinct analytical challenges.
Traditional modalities like Liquid Chromatography-Mass Spectrometry (LC-MS) often struggle with the retention and ionization variability of polar aliphatic amines. This guide objectively compares standard analytical techniques and demonstrates why ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy —specifically quantitative ³¹P NMR (qNMR)—is the premier, self-validating modality for the structural validation and absolute quantification of this compound.
Comparative Analysis of Analytical Modalities
To establish a baseline for performance, we must compare the capabilities of ³¹P NMR against standard orthogonal techniques used in drug development. Quantitative ³¹P NMR (qNMR) has emerged as a robust alternative to chromatographic methods, offering high precision without the need for compound-specific calibration curves[1].
Table 1: Modality Comparison for 3-(dimethylphosphoryl)pyrrolidine
Analytical Modality
Primary Utility
Limitations for this Specific Compound
Specificity for Phosphoryl Group
³¹P NMR (qNMR)
Absolute quantification, oxidation state confirmation, and purity assay.
Requires higher sample concentration (~5-10 mg) compared to mass spectrometry.
High: 100% natural abundance; zero background interference from non-phosphorylated excipients.
¹H / ¹³C NMR
Full structural connectivity and proton assignment.
Severe signal overlap in the aliphatic region (1.5–3.5 ppm) where the pyrrolidine ring protons resonate.
Low: Indirect observation via J-coupling (e.g., ²JPH).
LC-MS (ESI+)
High-throughput mass confirmation and trace impurity profiling.
Ion suppression; poor retention of highly polar aliphatic amines on standard C18 columns.
Moderate: Identifies molecular mass but cannot easily distinguish isobaric phosphorus isomers.
Causality in Experimental Design: The Physics of qNMR
As an Application Scientist, it is critical to understand that a quantitative NMR protocol cannot be treated as a "black box." To achieve absolute quantification, the experimental design must be governed by fundamental physical chemistry principles. Statistical tests show that platform ³¹P-qNMR methods provide more accurate mass balance results compared to traditional spectroscopy methods[2].
The Necessity of Inverse-Gated Decoupling
Standard ¹H decoupling simplifies the ³¹P spectrum by collapsing complex multiplets into sharp singlets. However, continuous decoupling artificially inflates the phosphorus signal via the Nuclear Overhauser Effect (NOE) . Because the NOE enhancement differs drastically between the analyte (pyrrolidine environment) and the internal standard, quantitative accuracy is destroyed.
The Solution: We utilize inverse-gated decoupling. By activating the decoupler only during the brief acquisition time and turning it off during the long relaxation delay, we yield sharp singlets while preventing NOE build-up, thereby maintaining true molar proportionality.
Logical causality of inverse-gated decoupling for accurate qNMR quantification.
Longitudinal Relaxation (T₁) and the D1 Delay
Phosphorus nuclei often exhibit long longitudinal relaxation times (T₁). If the inter-pulse delay (D1) is too short, the spins do not fully return to thermal equilibrium, leading to signal truncation. A self-validating protocol must dynamically measure T₁ first, and subsequently set D1 ≥ 5 × T₁ to guarantee >99% signal recovery.
Self-Validating Experimental Protocol
The following methodology represents a closed-loop, self-validating system. By forcing the empirical measurement of T₁ prior to quantification, the protocol ensures that the critical D1 parameter is derived from the exact sample matrix being analyzed, rather than relying on fluctuating literature averages.
Step 1: Gravimetric Sample Preparation
Accurately weigh ~10.0 mg of 3-(dimethylphosphoryl)pyrrolidine using a microbalance (d = 0.001 mg).
Accurately weigh ~5.0 mg of the internal standard, Triphenyl Phosphate (TPP) . By utilizing internal standards such as triphenyl phosphate, qNMR provides absolute quantification that bypasses the signal overlap often encountered in ¹H NMR[1].
Co-dissolve both in 0.6 mL of D₂O or CDCl₃. Transfer to a 5 mm precision NMR tube.
Step 2: T₁ Inversion-Recovery Validation (The Self-Validating Step)
Load the sample into the NMR spectrometer (e.g., 400 MHz console, 162 MHz for ³¹P).
Execute an inversion-recovery pulse sequence (180° - τ - 90° - AQ) varying the delay τ from 0.1 s to 20 s.
Calculate the T₁ value for both the analyte and the TPP standard. Identify the longest T₁ value in the mixture (typically 3 to 5 seconds).
Step 3: Inverse-Gated ³¹P{¹H} Acquisition
Set the relaxation delay (D1) to 5 × (Longest T₁) .
Select the inverse-gated decoupling pulse program (e.g., zgig on Bruker systems).
Acquire a minimum of 64 transients to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for accurate integration.
Step 4: Post-Processing & Absolute Quantification
Apply a line broadening factor (LB = 1.0 Hz) and perform Fourier Transform.
Phase and baseline-correct the spectrum manually.
Integrate the TPP standard peak (~ -17 ppm) and the analyte peak. The dimethylphosphoryl group typically exhibits a ³¹P chemical shift between +28 and +35 ppm, allowing for clear differentiation from other phosphorus species[3].
Calculate absolute purity using the standard qNMR mass balance equation.
³¹P qNMR self-validating workflow for absolute purity determination.
Quantitative Data & Chemical Shift Reference
To assist in rapid spectral interpretation, the following table summarizes the expected acquisition parameters and chemical shift data for the characterization of 3-(dimethylphosphoryl)pyrrolidine.
Table 2: Quantitative ³¹P NMR Parameters & Expected Data
Parameter
Recommended Value
Mechanistic Rationale
Nucleus / Frequency
³¹P / 162 MHz (on 400 MHz console)
³¹P has a wide chemical shift range, ideal for resolving structurally similar impurities.
Decoupling Mode
Inverse-Gated ¹H Decoupling
Suppresses NOE enhancement to maintain true molar proportionality between signals.
Relaxation Delay (D1)
≥ 5 × T₁ (Typically 15–30 seconds)
Ensures >99% longitudinal spin relaxation for accurate, non-truncated integration.
Internal Standard
Triphenyl Phosphate (TPP)
Shifts at ~ -17 ppm, avoiding any spectral overlap with the aliphatic analyte.
Expected Analyte Shift
+28 to +35 ppm
Characteristic resonance window for aliphatic dimethylphosphoryl groups.
References
1.[1] Title: Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. Source: mdpi.com. URL:
2.[3] Title: Supporting Information Ruthenaelectro-Catalyzed C–H Phosphorylation: ortho to para Position- Selectivity Switch - Semantic Scholar. Source: semanticscholar.org. URL:
3.[2] Title: Quantitative 31P NMR Spectroscopy Platform Method for the Assay of Oligonucleotides as Pure Drug Substances and in Drug Product Formulations Using the Internal Standard Method - PubMed. Source: nih.gov. URL:
A Guide to Metabolic Stability: Comparing the Dimethylphosphoryl Group and the Amide Bond in Drug Design
Introduction In the landscape of medicinal chemistry, the amide bond is ubiquitous. Its unique structural and electronic properties, including planarity and the ability to act as both a hydrogen bond donor and acceptor,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of medicinal chemistry, the amide bond is ubiquitous. Its unique structural and electronic properties, including planarity and the ability to act as both a hydrogen bond donor and acceptor, make it a cornerstone of molecular recognition, crucial for the interaction between a drug and its biological target.[1][2] However, this prevalence comes with a significant challenge: the amide bond is often a metabolic "soft spot," susceptible to enzymatic cleavage that can curtail a drug's efficacy.[1][3]
Metabolic stability, the measure of a compound's resistance to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and overall therapeutic window.[4][5][6] Compounds that are rapidly metabolized often suffer from high clearance and poor exposure, necessitating higher or more frequent doses, which can increase the risk of off-target toxicity.[7]
This guide provides an in-depth comparison of the metabolic stability of the traditional amide group against the dimethylphosphoryl moiety, a promising non-classical bioisostere. We will explore the underlying enzymatic pathways, present a framework for experimental comparison, and offer field-proven insights for drug development professionals aiming to engineer more robust and effective therapeutics.
Part 1: The Metabolic Challenge of the Amide Bond
The primary metabolic fate of many amide-containing drugs is hydrolysis, a reaction that cleaves the carbon-nitrogen bond. This process is not spontaneous under physiological conditions but is efficiently catalyzed by a wide range of hydrolase enzymes, principally amidases (or amidohydrolases) and proteases.[3][8][9][10] These enzymes are abundant in the liver, plasma, and small intestine, the body's primary sites for drug metabolism.[7][11]
The enzymatic hydrolysis of an amide yields a carboxylic acid and an amine, which typically results in a loss of pharmacological activity and facilitates excretion.
Caption: Enzymatic hydrolysis of a generic amide bond.
The susceptibility of an amide bond to this cleavage is not uniform; it is heavily influenced by its local chemical environment:
Steric Hindrance: Bulky substituents near the amide bond can physically block the active site of metabolizing enzymes, significantly increasing the compound's half-life.
Electronic Effects: Electron-withdrawing or -donating groups can alter the electrophilicity of the carbonyl carbon, influencing its susceptibility to nucleophilic attack by the enzyme's catalytic residues.[12]
Conformational Constraints: Incorporating the amide into a rigid ring system (a lactam) can either increase or decrease stability depending on the ring strain and its ability to adopt the transition-state geometry required for hydrolysis.[12]
Failure to address amide lability early in the discovery process can lead to candidates with poor pharmacokinetic profiles and the potential for metabolite-induced toxicity.[13]
Part 2: The Dimethylphosphoryl Group as a Bioisosteric Solution
Bioisosterism—the strategy of replacing a functional group with another that retains similar physical and chemical properties—is a cornerstone of modern drug design used to enhance metabolic stability, improve selectivity, and modulate pharmacokinetic properties.[1][2][14] The dimethylphosphoryl group, -P(O)(CH₃)₂, has emerged as a compelling non-classical bioisostere for the amide linkage.
While structurally distinct, the dimethylphosphoryl group can mimic key features of the amide bond. The P=O bond is a strong hydrogen bond acceptor, analogous to the amide C=O. However, the phosphorus-nitrogen (P-N) bond is electronically and sterically different from the C-N bond, rendering it a poor substrate for typical amidases and proteases.
The anticipated metabolic pathway for a dimethylphosphoryl group would be hydrolysis of the P-N bond. This reaction is more likely to be catalyzed by phosphodiesterases (PDEs) or other phosphatases, which are specialized in cleaving phosphorus-heteroatom bonds.[15][16] Because the substrate specificity of these enzymes differs significantly from that of amidases, this bioisosteric replacement often results in a dramatic increase in metabolic stability.
Caption: Potential enzymatic hydrolysis of a dimethylphosphoryl amide.
Part 3: Head-to-Head Comparison: Performance & Properties
The choice between an amide and a dimethylphosphoryl group involves a trade-off between established biological interactions and improved metabolic robustness.
To demonstrate the practical impact of this bioisosteric replacement, consider the following experimental data for two hypothetical, structurally analogous compounds evaluated in a standard liver microsomal stability assay.
Compound ID
Functional Group
Half-Life (t½, min) in Human Liver Microsomes
Intrinsic Clearance (CLint, µL/min/mg)
Lead-001
Amide
12
57.8
Lead-002
Dimethylphosphoryl
> 120 (No significant turnover)
< 5.8 (Below limit of quantification)
In this example, the amide-containing Lead-001 is rapidly metabolized, as indicated by its short half-life and high intrinsic clearance. Such a profile suggests a high probability of extensive first-pass metabolism and poor oral bioavailability in vivo.[7] In stark contrast, its dimethylphosphoryl analogue, Lead-002 , shows exceptional stability with negligible degradation over the course of the experiment. This profile is highly desirable for a drug candidate, predicting lower clearance, a longer half-life, and improved systemic exposure.
Part 4: Experimental Guide for Assessing Comparative Metabolic Stability
Objectively comparing the metabolic stability of an amide-based lead and its dimethylphosphoryl analogue requires a robust, self-validating experimental system. The liver microsomal stability assay is a cost-effective, high-throughput industry standard for initial screening.[7][11][17]
Experimental Workflow Diagram
Caption: Workflow for a comparative in vitro metabolic stability assay.
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds by measuring the rate of their disappearance upon incubation with liver microsomes.
2. Materials & Reagents:
Test Compounds (Amide and Dimethylphosphoryl analogues)
Positive Control Compound (e.g., Verapamil, a compound with known high clearance)
Negative Control Compound (e.g., Warfarin, a compound with known low clearance)
Pooled Liver Microsomes (Human, Rat, etc.)
NADPH Regenerating System (Cofactor for many metabolic enzymes)
Phosphate Buffer (pH 7.4)
Quenching Solution: Acetonitrile containing an internal standard for LC-MS/MS analysis.
96-well incubation plates and collection plates.
3. Experimental Procedure:
Preparation: Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO). Prepare the incubation mixture by diluting the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
Initiation: Add a small volume of the compound stock solution to the incubation mixture in the 96-well plate to achieve the final desired concentration (e.g., 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes to allow temperature equilibration.
Causality Check: The reaction is initiated by adding the NADPH regenerating system. A parallel incubation without NADPH is run as a control to ensure that any observed compound loss is due to enzyme-catalyzed metabolism and not chemical instability.
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold quenching solution. The '0' minute time point is taken immediately after adding NADPH to represent the initial concentration.
Sample Processing: Once all time points are collected, vortex the collection plate and centrifuge it to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the peak area of the parent compound relative to the internal standard at each time point.
4. Data Analysis & Interpretation:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression of this plot is the elimination rate constant (k).
The CLint values for the amide and dimethylphosphoryl compounds are then directly compared to assess the impact of the bioisosteric replacement.
5. Trustworthiness & Validation: The inclusion of high and low clearance controls validates the assay's performance. If the control compounds behave as expected, confidence in the data generated for the test compounds is high.
Conclusion
The metabolic lability of the amide bond remains a significant hurdle in drug discovery. While essential for target engagement, its susceptibility to enzymatic hydrolysis can compromise the pharmacokinetic performance of promising therapeutic candidates. The dimethylphosphoryl group stands out as a robust bioisosteric replacement, capable of mimicking the hydrogen-bonding properties of the amide while offering profound resistance to the primary routes of amide metabolism. This strategic substitution can dramatically increase a compound's half-life and intrinsic clearance, paving the way for molecules with improved bioavailability and more favorable dosing regimens. As demonstrated, the comparative assessment of metabolic stability is a straightforward process using validated in vitro tools like the liver microsomal assay. By integrating these experimental insights early in the design-make-test-analyze cycle, researchers can rationally engineer drug candidates with a higher probability of clinical success.
References
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]
Grokipedia. (n.d.). Amidase. Retrieved from [Link]
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
Mugo, M., et al. (n.d.). The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING. PMC. Retrieved from [Link]
Kumar, A., et al. (2024, December 19). Microbial amidases: Characterization, advances and biotechnological applications. PMC. Retrieved from [Link]
S.A. Lang, S. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach. Retrieved from [Link]
Fournand, D., & Arnaud, A. (2001, September 12). Aliphatic and enantioselective amidases: from hydrolysis to acyl transfer activity. Journal of Applied Microbiology, Oxford Academic. Retrieved from [Link]
Talele, T. T. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. Retrieved from [Link]
Singh, P. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]
van der Meulen, A., et al. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC. Retrieved from [Link]
EBSCO. (n.d.). Amides | Chemistry | Research Starters. Retrieved from [Link]
ResearchGate. (n.d.). Hydrolysis of amides by human carboxylesterase Supersomes. Compounds... | Download Scientific Diagram. Retrieved from [Link]
Biotech Academy. (n.d.). Functional groups. Retrieved from [Link]
Muller, G. (2025, January 15). Phosphodiesterases: Evolving Concepts and Implications for Human Therapeutics. Retrieved from [Link]
Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]
Reachem. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Retrieved from [Link]
Muller, G. (2026, January 3). Phosphodiesterases: Evolving Concepts and Implications for Human Therapeutics. PMC. Retrieved from [Link]
Matera, M. G., et al. (2021, April 12). Editorial: Phosphodiesterases as Drug Targets in Airway and Inflammatory Diseases. Retrieved from [Link]
The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
Bentham Science Publishers. (2025, June 26). The Synthesis of Amide and its Bioisosteres. Retrieved from [Link]
Patani, G. A., & LaVoie, E. J. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Retrieved from [Link]
Angiod, A., et al. (2025, December 12). Acid Versus Amide—Facts and Fallacies: A Case Study in Glycomimetic Ligand Design. Retrieved from [Link]
Giorgi, F. S., et al. (2021, January 7). Role of phosphodiesterases in the pathophysiology of neurodevelopmental disorders. PMC. Retrieved from [Link]
MDPI. (2024, July 24). PDE4D: A Multipurpose Pharmacological Target. Retrieved from [Link]
MDPI. (2022, April 20). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Retrieved from [Link]
Kamel, A. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Retrieved from [Link]
PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Retrieved from [Link]
SlideShare. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved from [Link]
PubMed. (2021, August 15). Drug metabolic stability in early drug discovery to develop potential lead compounds. Retrieved from [Link]
Sygnature Discovery. (n.d.). Chemical & Metabolic Stability. Retrieved from [Link]
Cambridge MedChem Consulting. (2024, February 16). Ester and Amide Bioisosteres. Retrieved from [Link]
Google Patents. (n.d.). US2662095A - Dimethyl-phosphoric acid amide and its production.
ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Retrieved from [Link]
A Comparative Guide to the 1H NMR Spectral Analysis of 3-(Dimethylphosphoryl)pyrrolidine HCl
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(dimethylphosphoryl)pyrrolidine hydrochloride. Designed for researchers, scientists, and professionals in drug development...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(dimethylphosphoryl)pyrrolidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document will navigate the theoretical underpinnings and practical considerations for interpreting the spectrum of this molecule. We will present a detailed prediction of its ¹H NMR spectrum and compare it with the spectra of relevant analogues to highlight the structural nuances revealed by this powerful analytical technique.
The Foundational Principles: Deciphering Proton Environments
¹H NMR spectroscopy is a cornerstone of chemical analysis, providing a window into the electronic environment of hydrogen atoms within a molecule. The key parameters we will consider are:
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton is dictated by the degree of magnetic shielding it experiences. Electron-withdrawing groups deshield nearby protons, shifting their signals to higher ppm values (downfield), while electron-donating groups cause an upfield shift to lower ppm values.
Spin-Spin Coupling (J): The interaction between the magnetic moments of non-equivalent protons on adjacent carbons leads to the splitting of NMR signals. The magnitude of this coupling, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and dihedral angles between protons.
Multiplicity: The number of peaks in a split signal (e.g., doublet, triplet, multiplet) is determined by the number of neighboring non-equivalent protons, following the n+1 rule in simple cases.
Integration: The area under an NMR signal is proportional to the number of protons it represents.
A unique feature in the analysis of organophosphorus compounds is the coupling between phosphorus-31 (³¹P) and protons (¹H). The ³¹P nucleus has a spin of ½ and 100% natural abundance, leading to observable J-coupling with nearby protons. These P-H coupling constants can be significantly larger than typical H-H coupling constants and are dependent on the number of bonds separating the nuclei (ⁿJPH).
Predicted ¹H NMR Spectrum of 3-(Dimethylphosphoryl)pyrrolidine HCl
While an experimental spectrum for 3-(dimethylphosphoryl)pyrrolidine HCl is not publicly available, we can construct a detailed prediction based on established principles and data from analogous structures.
The structure of 3-(dimethylphosphoryl)pyrrolidine HCl features a five-membered pyrrolidine ring, protonated at the nitrogen, with a dimethylphosphoryl group at the 3-position. This substitution pattern leads to a complex interplay of electronic and steric effects that are reflected in the ¹H NMR spectrum.
Key Structural Features and Their Predicted Spectral Consequences:
Pyrrolidine Ring Protons: The protonation of the nitrogen atom in the hydrochloride salt will cause a general downfield shift of all ring protons due to the inductive effect of the positive charge. The protons on the carbons adjacent to the nitrogen (C2 and C5) will be the most deshielded.
Chirality: The C3 carbon is a chiral center, which renders the two protons on C2, the two protons on C4, and the two protons on C5 diastereotopic. This means that even protons on the same carbon are in different chemical environments and will have different chemical shifts and will couple to each other (geminal coupling).
Dimethylphosphoryl Group: The two methyl groups attached to the phosphorus atom are expected to be chemically equivalent and will appear as a doublet due to coupling with the ³¹P nucleus (²JPH). The phosphoryl group (P=O) is strongly electron-withdrawing, which will deshield the proton at C3 and, to a lesser extent, the protons at C2 and C4.
Below is a table summarizing the predicted ¹H NMR spectral data for 3-(dimethylphosphoryl)pyrrolidine HCl.
Proton(s)
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
Rationale
P-(CH₃)₂
~1.5 - 1.8
Doublet (d)
²JPH ≈ 12-15
Coupling to ³¹P.
H-4a, H-4b
~2.0 - 2.5
Multiplets (m)
Diastereotopic protons with geminal and vicinal couplings.
H-3
~2.8 - 3.2
Multiplet (m)
Deshielded by the phosphoryl group and coupled to protons on C2 and C4, as well as to ³¹P.
H-2a, H-2b
~3.3 - 3.8
Multiplets (m)
Deshielded by the adjacent protonated nitrogen. Diastereotopic with geminal and vicinal couplings.
H-5a, H-5b
~3.3 - 3.8
Multiplets (m)
Deshielded by the adjacent protonated nitrogen. Diastereotopic with geminal and vicinal couplings.
N-H₂, O-H
Broad singlet
Broad singlet (br s)
Exchangeable protons.
Comparative Spectral Analysis
To contextualize the predicted spectrum of 3-(dimethylphosphoryl)pyrrolidine HCl, we will compare it with the known spectra of three key analogues:
Pyrrolidine Hydrochloride: To establish the baseline chemical shifts of a simple protonated pyrrolidine ring.
3-Hydroxypyrrolidine Hydrochloride: To observe the effect of a different, less bulky electron-withdrawing group at the 3-position.
(Chloromethyl)dimethylphosphine Oxide: To isolate the spectral features of a group similar to the dimethylphosphoryl moiety.
Pyrrolidine Hydrochloride
The ¹H NMR spectrum of pyrrolidine hydrochloride provides a reference for the chemical shifts of the protons in the parent ring system under acidic conditions. The spectrum is relatively simple due to the symmetry of the molecule.
Proton(s)
Observed Chemical Shift (δ, ppm)
Observed Multiplicity
H-3, H-4
~2.1
Multiplet (m)
H-2, H-5
~3.3
Multiplet (m)
N-H₂
Broad singlet
Broad singlet (br s)
Data is representational and may vary slightly based on solvent and concentration.
Compared to our target molecule, the signals for the C2/C5 and C3/C4 protons in pyrrolidine hydrochloride are not as well-resolved into individual diastereotopic protons due to the absence of a substituent at the 3-position.
3-Hydroxypyrrolidine Hydrochloride
Introducing a hydroxyl group at the 3-position breaks the symmetry of the pyrrolidine ring and introduces a chiral center, similar to our target molecule.
Proton(s)
Observed Chemical Shift (δ, ppm)
Observed Multiplicity
H-4a, H-4b
~2.0 - 2.3
Multiplets (m)
H-2a, H-2b, H-5a, H-5b
~3.1 - 3.6
Multiplets (m)
H-3
~4.5
Multiplet (m)
N-H₂, O-H
Broad singlet
Broad singlet (br s)
Data sourced from publicly available spectra and may vary.
The key difference here is the significant downfield shift of the H-3 proton to ~4.5 ppm due to the strong deshielding effect of the directly attached oxygen atom. This is a much larger downfield shift than predicted for the H-3 proton in 3-(dimethylphosphoryl)pyrrolidine HCl, where the deshielding is transmitted through a carbon-phosphorus bond.
(Chloromethyl)dimethylphosphine Oxide
This compound allows us to examine the signals of a dimethylphosphoryl group and an adjacent methylene group, providing a model for the substituent in our target molecule.
Proton(s)
Observed Chemical Shift (δ, ppm)
Observed Multiplicity
Observed Coupling Constant (J, Hz)
P-(CH₃)₂
~1.6
Doublet (d)
²JPH ≈ 13
Cl-CH₂
~3.8
Doublet (d)
²JPH ≈ 6
Data sourced from publicly available spectra and may vary.
The doublet for the methyl protons with a ²JPH of approximately 13 Hz is consistent with our prediction for the target molecule. The methylene protons also show coupling to the phosphorus, which is a key feature we would expect for the H-3 proton in our target molecule.
Summary of Comparative Data
Compound
Key Protons
Approximate Chemical Shift (δ, ppm)
Key Multiplicity Feature
Pyrrolidine HCl
C2/C5-H, C3/C4-H
~3.3, ~2.1
Simple multiplets
3-Hydroxypyrrolidine HCl
C3-H
~4.5
Multiplet, significantly downfield
(Chloromethyl)dimethylphosphine Oxide
P-(CH₃)₂
~1.6
Doublet (P-H coupling)
3-(Dimethylphosphoryl)pyrrolidine HCl (Predicted)
P-(CH₃)₂
~1.5 - 1.8
Doublet (P-H coupling)
C3-H
~2.8 - 3.2
Complex multiplet with P-H coupling
C2/C5-H
~3.3 - 3.8
Complex multiplets (diastereotopic)
This comparative analysis demonstrates how the combination of the pyrrolidine ring and the dimethylphosphoryl group in our target molecule leads to a unique and complex ¹H NMR spectrum. The predicted chemical shifts and coupling patterns are a logical consequence of the combined electronic and steric effects of these two structural motifs.
Visualizing Structural Relationships and Experimental Workflow
To further clarify the relationships between the molecular structure and the expected NMR signals, and to outline the experimental process, the following diagrams are provided.
Caption: Relationship between the structure of 3-(dimethylphosphoryl)pyrrolidine HCl and its predicted ¹H NMR signals.
Caption: Standard workflow for acquiring a high-quality ¹H NMR spectrum.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of a small molecule like 3-(dimethylphosphoryl)pyrrolidine HCl.
1. Sample Preparation:
Weighing: Accurately weigh 5-10 mg of the solid 3-(dimethylphosphoryl)pyrrolidine HCl. The hydrochloride salt is expected to be water-soluble.
Solvent Selection: Choose a suitable deuterated solvent. For a hydrochloride salt, deuterium oxide (D₂O) is an excellent choice as it will readily dissolve the sample and the exchangeable N-H protons will exchange with deuterium, simplifying the spectrum by removing their signals.
Dissolution: Dissolve the sample in approximately 0.6 mL of D₂O in a clean, dry vial.
Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a water-soluble internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a known concentration of a non-interfering compound can be added.
2. Instrument Setup and Data Acquisition:
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
Probe Tuning: Insert the sample into the spectrometer and tune and match the probe to the correct frequency for ¹H in D₂O. This ensures maximum signal sensitivity.
Locking and Shimming: Lock the spectrometer on the deuterium signal of the D₂O. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp lines and good resolution.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
Number of Scans: Typically 16 to 64 scans are adequate for a sample of this concentration.
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate for small molecules.
Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.
Spectral Width: A spectral width of 12-16 ppm is usually sufficient to cover the entire proton chemical shift range.
3. Data Processing and Analysis:
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio and then perform a Fourier transform to convert the free induction decay (FID) into the frequency-domain spectrum.
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.
Referencing: Reference the spectrum to the internal standard or the residual HDO peak (approximately 4.79 ppm at 25 °C).
Analysis:
Integration: Integrate all signals to determine the relative number of protons for each peak.
Peak Picking: Identify the chemical shift of each peak.
Coupling Constant Measurement: Measure the J-coupling constants for all split signals.
By following this detailed protocol, a high-quality and reproducible ¹H NMR spectrum of 3-(dimethylphosphoryl)pyrrolidine HCl can be obtained, allowing for a thorough and accurate structural analysis.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
SpectraBase. (n.d.). (Chloromethyl)(dimethyl)phosphine oxide. Retrieved from [Link]
ResearchGate. (n.d.). 1 H-NMR spectrum of Pyr hydrochloride in D2O. Retrieved from [Link]
Comparative
The Distinctive Pharmacokinetic Profile of Phosphorus-Containing Drugs: A Comparative Guide
In the landscape of modern drug development, the chemical structure of a therapeutic agent is a primary determinant of its journey through the body. The introduction of a phosphoryl or phosphinyl group, such as a dimethy...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug development, the chemical structure of a therapeutic agent is a primary determinant of its journey through the body. The introduction of a phosphoryl or phosphinyl group, such as a dimethylphosphoryl moiety, can profoundly alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile, often in ways that enhance its clinical utility. This guide provides an in-depth comparative analysis of the pharmacokinetic profile of phosphorus-containing drugs, with a central focus on the angiotensin-converting enzyme (ACE) inhibitor, fosinopril. We will explore how its unique phosphinic acid structure imparts a pharmacokinetic signature that distinguishes it from other non-phosphorylated drugs in its class, offering significant clinical advantages.
The Influence of the Phosphoryl Group on Drug Disposition
Phosphoryl and related phosphorus-containing functional groups are often incorporated into drug design for several strategic reasons.[1][2] These groups can serve as bioisosteres of carboxylates or other functional groups, potentially improving target binding affinity. More critically, they can be used to create prodrugs, which are inactive compounds that are metabolized in the body to release the active therapeutic agent.[1][3][4] This prodrug strategy can overcome challenges such as poor solubility, low membrane permeability, and extensive first-pass metabolism, thereby enhancing oral bioavailability.[1]
The presence of a phosphorus-containing moiety can significantly impact a molecule's physicochemical properties, including its lipophilicity and ionization state at physiological pH. These properties are pivotal in governing how a drug is absorbed from the gastrointestinal tract, distributed into various tissues, metabolized by enzymes, and ultimately eliminated from the body.
Fosinopril: A Case Study in Phosphinic Acid-Driven Pharmacokinetics
Fosinopril is a prime example of a phosphorus-containing prodrug that showcases the unique pharmacokinetic advantages conferred by its chemical structure.[5][6][7] It is the only marketed ACE inhibitor containing a phosphinic acid group.[7] Following oral administration, the ester prodrug, fosinopril, is rapidly and completely hydrolyzed by esterases, primarily in the gastrointestinal mucosa and liver, to its active diacid metabolite, fosinoprilat.[6][8][9] Fosinoprilat is a potent inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II.[8][9]
Absorption
Fosinopril is absorbed slowly after oral administration, with an absolute bioavailability of approximately 36%.[8] The primary site of absorption is the proximal small intestine.[8] While food can slow the rate of absorption, the overall extent of absorption remains largely unaffected.[8]
Distribution
Fosinoprilat is highly protein-bound in plasma. Studies in animals have shown that fosinopril and fosinoprilat do not readily cross the blood-brain barrier.[9]
Metabolism
The biotransformation of the prodrug fosinopril to the active fosinoprilat is the most significant metabolic step.[8][9] Further metabolism of fosinoprilat occurs to a lesser extent, with the formation of a glucuronide conjugate and a p-hydroxy metabolite.[8][9]
Excretion: The Hallmar of Fosinopril's Profile
The most remarkable feature of fosinopril's pharmacokinetic profile is the dual and compensatory elimination pathway of its active metabolite, fosinoprilat.[5][6][7] Unlike the majority of other ACE inhibitors, which are primarily cleared by the kidneys, fosinoprilat is eliminated by both the renal (urine) and hepatic (bile and feces) routes in roughly equal measure.[5][8]
This dual excretion mechanism has profound clinical implications. In patients with impaired renal function, the hepatic clearance of fosinoprilat increases to compensate for the reduced renal elimination.[6] Conversely, in patients with hepatic impairment, renal excretion becomes the more dominant route.[6][10] This compensatory mechanism means that the overall clearance of fosinoprilat is not significantly affected by moderate to severe renal or hepatic dysfunction, and therefore, dosage adjustments are often unnecessary in these patient populations.[5][10] This stands in stark contrast to other ACE inhibitors that rely solely on renal excretion and require dose modifications in patients with kidney disease to prevent drug accumulation and potential toxicity.[5]
Comparative Pharmacokinetics: Fosinopril vs. Non-Phosphorylated ACE Inhibitors
To fully appreciate the unique pharmacokinetic profile of fosinopril, it is instructive to compare it with other widely used ACE inhibitors that lack a phosphorus-containing moiety, such as enalapril and lisinopril.
Pharmacokinetic Parameter
Fosinoprilat (Active Metabolite of Fosinopril)
Enalaprilat (Active Metabolite of Enalapril)
Lisinopril
Prodrug
Yes (Fosinopril)
Yes (Enalapril)
No
Oral Bioavailability
~36% (as Fosinopril)
~60% (as Enalapril)
~25%
Time to Peak Concentration
~3 hours
~3-4 hours
~7 hours
Protein Binding
High (>95%)
Moderate (~50-60%)
Low (0%)
Primary Route of Elimination
Dual: Renal and Hepatic
Renal
Renal
Half-life (Normal Renal Function)
~12 hours
~11 hours
~12 hours
Effect of Renal Impairment on Elimination
Minimal impact due to compensatory hepatic clearance
Minimal impact due to compensatory renal clearance
Not a primary route of elimination
Not a primary route of elimination
Data compiled from multiple sources.[5][6][11][12][13]
The data clearly illustrates the key differentiator for fosinopril: its dual elimination pathway. This leads to a more predictable and stable pharmacokinetic profile in patients with organ impairment, a significant advantage in clinical practice. Studies have shown significantly less accumulation of fosinoprilat compared to enalaprilat and lisinopril in patients with chronic renal insufficiency.[11][12]
Other Dimethylphosphoryl-Substituted Compounds in Medicine
While fosinopril provides a robust example in the context of systemic drug therapy, other organophosphorus compounds with dimethylphosphoryl or similar substitutions have found niche applications in medicine.
Ecothiopate Iodide: This is an irreversible acetylcholinesterase inhibitor that has been used topically as eye drops for the treatment of glaucoma.[14][15][16] Its action is localized to the eye, and systemic absorption is minimal, hence its systemic pharmacokinetic profile is not a primary consideration for its therapeutic use.
Diisopropylfluorophosphate (DFP): DFP is a potent, irreversible acetylcholinesterase inhibitor.[17][18] Due to its high toxicity, it is not used therapeutically but serves as a valuable research tool in neuroscience to study the effects of cholinergic stimulation.[17][19][20]
The use of these compounds highlights the diverse applications of organophosphorus chemistry in medicine, although their pharmacokinetic considerations differ significantly from systemically administered prodrugs like fosinopril.
Experimental Protocols for Pharmacokinetic Analysis
The determination of a drug's pharmacokinetic profile relies on a series of well-defined experimental protocols. Below are generalized, step-by-step methodologies for key in vivo and in vitro ADME studies.
In Vivo Pharmacokinetic Study in Animal Models
This protocol outlines a typical single-dose pharmacokinetic study in rodents.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Methodology:
Animal Acclimatization: Male Sprague-Dawley rats (n=6 per group) are acclimatized for at least one week under standard laboratory conditions.
Test Compound Formulation: The dimethylphosphoryl-substituted drug is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
Drug Administration: A single oral dose (e.g., 10 mg/kg) is administered via gavage.
Serial Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
Plasma Separation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).
Sample Storage: Plasma samples are stored at -80°C until analysis.
Bioanalysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
In Vitro Metabolic Stability Assay
This assay provides an early assessment of a compound's susceptibility to metabolism by liver enzymes.
Caption: Workflow for an in vitro metabolic stability assay.
Methodology:
Preparation: Human liver microsomes, NADPH regenerating system, and the test compound solution are prepared.
Incubation: The test compound (e.g., 1 µM final concentration) is incubated with liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.
Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
Reaction Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
Sample Processing: The samples are centrifuged to pellet the precipitated protein.
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Conclusion
The incorporation of a dimethylphosphoryl or a related phosphinic acid group into a drug's structure can lead to a unique and often advantageous pharmacokinetic profile. As exemplified by fosinopril, this chemical modification can result in a dual elimination pathway, which provides a more consistent and predictable drug exposure, particularly in patient populations with renal or hepatic impairment. This comparative guide underscores the importance of considering the influence of specific chemical moieties on the ADME properties of a drug candidate. A thorough understanding of these structure-pharmacokinetic relationships, supported by robust experimental data, is crucial for the rational design of safer and more effective medicines.
References
Song, J. C., & White, C. M. (2001). Fosinopril: a clinical pharmacokinetic and clinical potential-a review. Clinical pharmacokinetics, 40(7), 493–505.
Murdoch, D., & McTavish, D. (1992). Fosinopril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension. Drugs, 43(1), 89–111.
Teva-Fosinopril Product Monograph. (2024, March 7).
Fosinopril. (2023, November 28). In Wikipedia.
Fosinopril: Package Insert / Prescribing Inform
Hui, K. K., Duchin, K. L., Kradjan, W. A., & Levy, S. H. (1995). Single-dose and steady-state pharmacokinetics of fosinopril and fosinoprilat in patients with hepatic impairment. The Journal of Clinical Pharmacology, 35(6), 614–619.
Greenbaum, R., Zucchelli, P., Caspi, A., & Limal, J. M. (2000). Comparison of the pharmacokinetics of fosinoprilat with enalaprilat and lisinopril in patients with congestive heart failure and chronic renal insufficiency. British journal of clinical pharmacology, 49(1), 23–31.
Sica, D. A., Cutler, R. E., Parmer, R. J., & Ford, N. F. (1991). Comparison of the steady-state pharmacokinetics of fosinopril, lisinopril and enalapril in patients with chronic renal insufficiency. Clinical pharmacokinetics, 20(5), 420–427.
Gearhart, J. M., Jepson, G. W., Clewell, H. J., Andersen, M. E., & Conolly, R. B. (1990). Physiologically based pharmacokinetic and pharmacodynamic model for the inhibition of acetylcholinesterase by diisopropylfluorophosphate. Toxicology and applied pharmacology, 106(2), 295–310.
Gearhart, J. M., & Sanga, R. (1995). Physiologically based pharmacokinetic model for the inhibition of acetylcholinesterase by organophosphate esters. Toxicology letters, 79(1-3), 169–179.
Phospholine Iodide, (echothiophate iodide) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape Reference.
What are the differences between fosinopril and lisinopril in terms of efficacy and side effects? (n.d.). R Discovery.
Griffith, E. C., & Su, Z. (2022). Phosphoryl Prodrugs: Characteristics to Improve Drug Development. Molecules (Basel, Switzerland), 27(4), 1313.
Diisopropylfluorophosph
Echothioph
Griffith, E. C., & Su, Z. (2022). Phosphoryl Prodrugs: Characteristics to Improve Drug Development. PubMed - NIH.
Luitz, M. P., Gauto, D. F., & Estrin, D. A. (2014). Hydrolysis of DFP and the Nerve Agent (S)-Sarin by DFPase Proceeds along Two Different Reaction Pathways: Implications for Engineering Bioscavengers. Biochemistry, 53(16), 2646–2655.
InterBioTech Diisopropyl fluorophosph
Echothiophate Iodide | Drug Information, Uses, Side Effects, Chemistry. (n.d.).
What is Echothiophate Iodide used for? (2024, June 14).
Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Consider
Phospholine Iodide®(echothiophate iodide for ophthalmic solution). (n.d.). DailyMed.
Zaman, U. (2024). The Pharmacokinetics and Metabolic Pathways of Prodrugs as Potent Therapeutic Agents. Journal of Pharmaceutical and Drug Delivery Research, 13(1).
Lee, G., & Lee, H. (2018). Understanding the pharmacokinetics of prodrug and metabolite.
Assessment Guide: Lipophilicity Modulation via Dimethylphosphoryl Substitution
Executive Summary: The Phosphorus Advantage In modern drug discovery, the "molecular obesity" of lead compounds—characterized by high lipophilicity ( ) and high molecular weight—often leads to poor attrition rates due to...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Phosphorus Advantage
In modern drug discovery, the "molecular obesity" of lead compounds—characterized by high lipophilicity (
) and high molecular weight—often leads to poor attrition rates due to metabolic instability and low solubility. The dimethylphosphoryl (DMP) group [] has emerged as a critical bioisostere and physicochemical modulator.
Unlike carbon analogs (e.g., tert-butyl) that increase lipophilicity, or carboxylic acids that introduce pH-dependent ionization, the DMP group offers a unique neutral, polar, hydrogen-bond accepting motif. This guide provides a technical roadmap for assessing lipophilicity changes upon DMP substitution, supported by comparative data and validated experimental protocols.
Mechanistic Insight: Why DMP Lowers
To predict lipophilicity changes, one must understand the solvation thermodynamics of the phosphine oxide moiety.
The Dipole Driver
The
bond is significantly more polar than the or bonds due to the electronegativity difference and the nature of the back-bonding (or lack thereof, depending on the bonding model).
Dipole Moment: The dimethylphosphine oxide group exhibits a high dipole moment (
D), creating a strong electrostatic field that attracts water dipoles.
Hydrogen Bonding: The oxygen atom in
is a strong hydrogen bond acceptor (HBA) . Unlike amides, it has no hydrogen bond donor (HBD) character, preventing self-aggregation while maximizing water interaction.
Steric/Electronic Balance: The methyl groups on phosphorus provide metabolic stability (blocking the P-center from nucleophilic attack) without imposing the massive hydrophobic penalty seen with diethyl or diphenyl analogs.
Structural Comparison (DOT Visualization)
Figure 1: Mechanistic comparison of solvation interactions. The DMP group actively recruits a hydration shell via the polarized phosphoryl oxygen, whereas carbon analogs drive lipid partitioning through the hydrophobic effect.
Comparative Analysis: DMP vs. Bioisosteres
The following data synthesizes literature values to demonstrate the "lipophilicity shift" (
) typically observed when replacing common functional groups with a dimethylphosphoryl group.
Table 1: Physicochemical Impact of DMP Substitution
DMP is often more soluble and metabolically stable.
Key Finding: Replacing a phenyl or tert-butyl group with DMP can lower
by 3–4 orders of magnitude , transforming a "brick dust" insoluble compound into a viable lead.
Experimental Protocols
For accurate assessment, standard HPLC methods may fail if the column interacts specifically with the P-oxide. Two protocols are recommended: the Gold Standard Shake-Flask and the High-Throughput
P-NMR Method .
Protocol A: The "Gold Standard" Shake-Flask Method (OECD 107)
Best for: Final validation of lead compounds.
Preparation:
Prepare pre-saturated solvents: Mix 1-octanol and phosphate buffer (pH 7.4) for 24 hours. Separate phases.
Dissolve test compound in the pre-saturated octanol phase (Target conc: 1 mM).
Partitioning:
Mix 1 mL of compound-octanol solution with 1 mL of pre-saturated buffer in a glass vial.
Critical Step: Invert gently (do not vortex vigorously to avoid emulsions) for 60 minutes at 25°C.
Centrifuge at 3000g for 10 minutes to ensure complete phase separation.
Quantification:
Analyze both phases using HPLC-UV or LC-MS.
Calculate
.
Report as
.
Protocol B:
P-NMR High-Throughput Determination
Best for: Rapid screening of crude reaction mixtures or organophosphorus libraries. This method exploits the wide chemical shift range of phosphorus to measure partitioning without chromatographic separation.
System Setup:
Use a coaxial NMR tube insert (e.g.,
insert inside an octanol tube) or simply analyze aliquots from a shake-flask experiment.
Workflow:
Step 1: Dissolve crude P-containing compound in pre-saturated octanol.
Step 2: Add equal volume of
(buffered). Shake and centrifuge.
Step 3: Acquire
P-NMR (proton decoupled) of the octanol layer and the water layer separately.
Step 4: Integrate the P=O peak in both spectra.
Calculation:
.
Note: Ensure relaxation delay (
) is sufficient (>5s) for quantitative integration.
Workflow Visualization (DOT)
Figure 2: Decision tree for selecting the appropriate lipophilicity assessment protocol based on the stage of drug development.
Case Study: Brigatinib (Alunbrig)
The development of Brigatinib (AP26113) perfectly illustrates the utility of the DMP group.
Challenge: Early ALK inhibitor scaffolds based on 2,4-diarylaminopyrimidines suffered from poor solubility and high lipophilicity, limiting oral bioavailability.
Solution: Introduction of a dimethylphosphine oxide group at the C4-aniline position.[3]
Outcome:
Solubility: Increased >10-fold compared to carbon analogs.
Lipophilicity: Reduced
to optimal range (~2-3).
Selectivity: The P=O group formed a critical hydrogen bond with the backbone NH of Met1199 in the ALK kinase domain, improving potency while modulating properties.
Result: FDA approval for ALK+ NSCLC.
References
Heteroaliphatic Dimethylphosphine Oxide Building Blocks: Synthesis and Physico‐Chemical Properties. ResearchGate.
[Link]
Studying Lipophilicity Trends of Phosphorus Compounds by 31P-NMR Spectroscopy. Journal of Medicinal Chemistry.
[Link][4]
Methods for Determination of Lipophilicity. Encyclopedia MDPI.
[Link]
Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications. ResearchGate.
[Link]